molecular formula C8H9BrN2 B1289448 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1023813-80-0

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B1289448
CAS No.: 1023813-80-0
M. Wt: 213.07 g/mol
InChI Key: OVYOPQIKOHSBSV-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYOPQIKOHSBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591623
Record name 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023813-80-0
Record name 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
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Foundational & Exploratory

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its core chemical and physical properties, established synthesis methodologies, and its reactivity, with a particular focus on its utility as a versatile synthetic intermediate. We explore its application as a foundational building block for developing complex molecules, including kinase inhibitors, by leveraging the strategic placement of the bromine atom for cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important scaffold.

Introduction: The Significance of the Tetrahydro-1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, a class of molecular frameworks that are capable of binding to multiple biological targets.[1][2][3] First identified in the late 19th century, this heterocyclic system has become the foundation for numerous therapeutic agents, most notably antibacterial drugs like nalidixic acid and enoxacin.[4][5]

The partial saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro-1,8-naphthyridine structure introduces critical changes to the molecule's properties. This modification imparts a three-dimensional character and conformational flexibility, which is often crucial for optimizing interactions with biological targets.[4] These scaffolds have been successfully employed as arginine mimetics in the development of integrin inhibitors, demonstrating their value in creating sophisticated therapeutic candidates.[6] The introduction of a bromine atom at the 6-position, as in the title compound, creates a versatile synthetic handle, enabling a wide array of chemical transformations and making it a highly valuable building block for combinatorial chemistry and targeted drug design.[4]

Physicochemical and Structural Properties

This compound is a bicyclic framework with the molecular formula C8H9BrN2.[4] The saturation of the 1,2,3,4-positions distinguishes it from its fully aromatic parent, creating a more flexible molecular structure.[4] The bromine substituent at the 6-position introduces significant electronic and steric effects that are pivotal to its chemical behavior and reactivity patterns.[4]

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1023813-80-0[4][7]
Molecular Formula C8H9BrN2[4]
Molecular Weight 213.08 g/mol [4]
Appearance Light yellow to brown solid[8]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[8]
Predicted pKa 2.80 ± 0.20[8]

Synthesis and Methodologies

The synthesis of this compound is most commonly achieved through the electrophilic bromination of the 1,2,3,4-tetrahydro-1,8-naphthyridine precursor. The electron-donating nature of the saturated ring's amine activates the adjacent aromatic ring, directing the bromination to the 6-position.

Workflow: Synthesis via Electrophilic Bromination

G A 1,2,3,4-Tetrahydro-1,8-naphthyridine (Precursor) C Reaction in Aprotic Solvent (e.g., CH3CN, DCM) A->C Dissolve B Brominating Agent (e.g., NBS, Br2) B->C Add D This compound (Product) C->D Reaction & Purification

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via NBS Bromination

This protocol describes a representative method for the synthesis of the target compound.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems primarily from the reactivity of the C-Br bond. This site serves as an anchor point for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it allows for the coupling of various aryl or heteroaryl boronic acids at the 6-position of the naphthyridine scaffold, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B R-X (Substrate) [This Compound] C Transmetalation (Ar-Pd(II)-R)L2 B->C R'-B(OH)2 (Boronic Acid) Base D Reductive Elimination C->D D->A R-R' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling an arylboronic acid to the title compound.

  • Setup: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base such as potassium carbonate (2.5 eq).[9]

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1-propanol or dioxane) and water.

  • Inerting: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Heating: Heat the reaction mixture to 90-100 °C for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over sodium sulfate, concentrate, and purify via column chromatography to obtain the coupled product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its ability to serve as a foundational scaffold for building more complex and potent molecules.

  • Kinase Inhibitors: The compound is a valuable building block for the synthesis of kinase inhibitors.[4] By functionalizing the 6-position, researchers can design molecules that fit into the ATP-binding pocket of specific kinases, thereby modulating signaling pathways implicated in diseases like cancer and inflammatory disorders.[4]

  • Antimicrobial Agents: The broader 1,8-naphthyridine class is well-known for its antimicrobial properties.[10] Derivatives synthesized from this bromo-intermediate can be screened for activity against various bacterial and fungal strains.

  • CNS-Active Compounds: The 1,8-naphthyridine scaffold has been explored for its potential to treat neurodegenerative disorders and depression.[1][2] This intermediate provides a route to novel analogues for CNS drug discovery programs.

Role in Drug Discovery Pipeline

G A 6-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine (Building Block) B Chemical Derivatization (e.g., Cross-Coupling) A->B C Compound Library B->C D Biological Screening C->D E Lead Compound (e.g., Kinase Inhibitor) D->E

Caption: The role of the title compound in a typical drug discovery workflow.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information
Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity (Oral)Harmful if swallowedH302[7]
Acute Toxicity (Dermal)Harmful in contact with skinH312[7]
Acute Toxicity (Inhalation)Harmful if inhaledH332[7]
Skin Corrosion/IrritationCauses skin irritationH315[7][11]
Serious Eye Damage/IrritationCauses serious eye irritationH319[7][11]
STOT - Single ExposureMay cause respiratory irritationH335[7][11]
Recommended Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][11] Wash hands and skin thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8][11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] Seek medical attention if symptoms persist.

Conclusion

This compound is a strategically important heterocyclic building block. Its unique combination of a flexible, three-dimensional saturated ring and a reactive bromine handle on the aromatic portion makes it an exceptionally valuable tool for medicinal chemists. Its utility in the synthesis of kinase inhibitors and other potential therapeutic agents underscores its significance in modern drug discovery. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, enables researchers to fully leverage the potential of this versatile scaffold in the creation of novel and impactful molecules.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Definitive Structural Analysis of a Key Heterocyclic Scaffold.

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine core is a recognized privileged scaffold, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and a partially saturated ring modifies the electronic and conformational properties of the parent scaffold, making a precise structural determination paramount for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide is structured as a self-validating workflow, detailing the synergistic application of modern spectroscopic techniques to unequivocally confirm the molecular structure of the title compound. We will delve into the causality behind the selection of each analytical method, interpret the resulting data, and demonstrate how these pieces of evidence interlock to provide an unambiguous structural assignment.

The Analytical Blueprint: A Multi-pronged Approach to Structural Verification

The structural elucidation of a novel or synthesized compound is a systematic process of gathering and interpreting evidence from various analytical techniques. For this compound, a combination of Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques provides a robust and definitive confirmation of its structure.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern synthesis->ms Provides MW & Bromine presence ir Infrared (IR) Spectroscopy - Functional Groups synthesis->ir Identifies key functional groups nmr Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) synthesis->nmr Detailed connectivity & environment elucidation Final Structure Confirmation ms->elucidation ir->elucidation nmr->elucidation

A logical workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Synthesis and Elemental Composition

The journey to structural confirmation begins with the synthesis of the target molecule. A common and effective method for the preparation of this compound involves the direct bromination of the parent 1,2,3,4-tetrahydro-1,8-naphthyridine.[4] This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine in a suitable solvent (e.g., acetonitrile).

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction, and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The successful synthesis yields a product with the molecular formula C₈H₉BrN₂, corresponding to a molecular weight of approximately 213.08 g/mol .[4]

Part 2: Spectroscopic Deep Dive - Assembling the Structural Puzzle

With the purified compound in hand, we proceed to the core of the structural elucidation: a multi-faceted spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the initial, crucial piece of evidence: the molecular weight of the compound. For this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺. A key confirmatory feature is the presence of a characteristic isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass-to-charge units.

Parameter Expected Value Interpretation
Molecular Ion [M]⁺ m/z ≈ 212Corresponds to the molecular weight with the ⁷⁹Br isotope.
Isotopic Peak [M+2]⁺ m/z ≈ 214Corresponds to the molecular weight with the ⁸¹Br isotope.
Intensity Ratio [M]⁺:[M+2]⁺ ~1:1Confirms the presence of one bromine atom in the molecule.[5][6]

The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for halogenated aromatic compounds may involve the loss of the bromine atom or cleavage of the tetrahydro-pyridine ring.[7][8]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200N-H StretchSecondary amine in the tetrahydro-pyridine ring.
3100-3000C-H StretchAromatic C-H on the pyridine ring.
2950-2850C-H StretchAliphatic C-H in the tetrahydro-pyridine ring.
1600-1450C=C and C=N StretchAromatic ring stretching.
~1200C-N StretchAromatic and aliphatic C-N bonds.
800-600C-Br StretchCarbon-bromine bond.

The presence of these bands provides strong evidence for the key functional moieties within the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, we expect to see signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydro-pyridine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8Doublet1HH-7 (Aromatic)
~7.0Doublet1HH-5 (Aromatic)
~4.5Broad Singlet1HN-H (Amine)
~3.4Triplet2HH-2 (Aliphatic, -CH₂-N-)
~2.8Triplet2HH-4 (Aliphatic, -CH₂-Ar)
~1.9Multiplet2HH-3 (Aliphatic, -CH₂-)

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. The coupling between H-5 and H-7 would result in doublets.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~155C-8a (Quaternary)
~148C-4a (Quaternary)
~138C-7 (Aromatic CH)
~120C-5 (Aromatic CH)
~115C-6 (Aromatic C-Br)
~45C-2 (Aliphatic -CH₂-N-)
~25C-4 (Aliphatic -CH₂-Ar)
~22C-3 (Aliphatic -CH₂-)

Note: These are predicted values and require experimental verification.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

nmr_workflow H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Confirmed Structure COSY->Structure Confirms proton spin systems HSQC->Structure Assigns protons to their attached carbons HMBC->Structure Connects molecular fragments

The role of 2D NMR in the structural elucidation workflow.
  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, we would expect to see correlations between H-2, H-3, and H-4, confirming the -CH₂-CH₂-CH₂- spin system in the saturated ring. A correlation between the aromatic protons H-5 and H-7 would also be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in connecting the different fragments of the molecule. For instance, correlations from the H-4 protons to the aromatic carbons C-4a and C-5 would confirm the fusion of the saturated ring to the pyridine ring at the correct position. Similarly, correlations from the aromatic proton H-5 to the carbon C-4 would further solidify this connection.

Part 3: The Verdict - Final Structure Confirmation

By systematically acquiring and interpreting the data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we can definitively confirm the structure of this compound. Each technique provides a unique piece of the puzzle, and their collective evidence forms a self-validating system that leaves no room for ambiguity. This rigorous approach to structural elucidation is fundamental in the field of drug discovery and development, ensuring the foundational accuracy upon which all further biological and medicinal chemistry studies are built.

References

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 1023813-80-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document elucidates the compound's core chemical and physical properties, details a representative synthetic pathway, and explores its characteristic spectroscopic signature. Furthermore, this guide delves into the reactivity of the molecule, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, and discusses its emerging role as a valuable scaffold in the design and synthesis of kinase inhibitors for drug discovery.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Scaffold

The 1,8-naphthyridine core and its partially saturated derivatives, such as this compound, represent a privileged structural motif in the landscape of modern drug discovery. The bicyclic system, featuring two nitrogen atoms, offers a rigid framework with defined vectors for substituent placement, enabling precise interactions with biological targets. The tetrahydro- portion of the molecule introduces a three-dimensional character, which is increasingly sought after in drug design to enhance selectivity and improve physicochemical properties. The strategic placement of a bromine atom at the 6-position provides a versatile chemical handle for a wide array of synthetic transformations, making it an invaluable intermediate for the construction of diverse compound libraries.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
CAS Number 1023813-80-0[1]
Molecular Formula C₈H₉BrN₂[1]
Molecular Weight 213.08 g/mol [1]
Appearance Expected to be a solid at room temperatureGeneral Chemical Knowledge
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanolGeneral Chemical Knowledge

Synthesis and Purification

The primary route to this compound involves the electrophilic bromination of the parent 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold.[1] The choice of brominating agent and reaction conditions is critical to achieve regioselectivity and high yield.

Synthesis Pathway

Synthesis of this compound 1,2,3,4-Tetrahydro-1,8-naphthyridine 1,2,3,4-Tetrahydro-1,8-naphthyridine This compound This compound 1,2,3,4-Tetrahydro-1,8-naphthyridine->this compound N-Bromosuccinimide (NBS) Dichloromethane (DCM) Room Temperature

Caption: Synthesis of the target compound via bromination.

Experimental Protocol: Bromination of 1,2,3,4-tetrahydro-1,8-naphthyridine

Disclaimer: This is a representative protocol based on established chemical principles for the bromination of similar heterocyclic systems. Researchers should conduct their own optimization and safety assessment.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at 0 °C (ice bath). The portion-wise addition helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found, the expected spectroscopic data can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): Two doublets corresponding to the protons on the pyridine ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C7. The proton at C7 will also be a doublet.

  • Aliphatic Region (δ 1.5-3.5 ppm): Three multiplets corresponding to the protons at C2, C3, and C4 of the tetrahydropyridine ring. The protons on C2 and C4, being adjacent to nitrogen atoms, are expected to be shifted further downfield compared to the C3 protons.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic Region (δ 110-160 ppm): Six signals for the carbon atoms of the bicyclic aromatic system. The carbon atom attached to the bromine (C6) will be significantly influenced by the halogen's electronic effects.

  • Aliphatic Region (δ 20-50 ppm): Three signals for the saturated carbons at C2, C3, and C4.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Synthetic Applications

The bromine atom at the 6-position of the tetrahydro-1,8-naphthyridine core is the key to its synthetic versatility, enabling a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents at the 6-position.

Suzuki-Miyaura Coupling This compound This compound 6-Aryl-1,2,3,4-tetrahydro-1,8-naphthyridine 6-Aryl-1,2,3,4-tetrahydro-1,8-naphthyridine This compound->6-Aryl-1,2,3,4-tetrahydro-1,8-naphthyridine Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide variety of primary and secondary amines at the 6-position. This is particularly useful for synthesizing libraries of compounds with diverse amine functionalities.

Buchwald-Hartwig Amination This compound This compound 6-Amino-1,2,3,4-tetrahydro-1,8-naphthyridine 6-Amino-1,2,3,4-tetrahydro-1,8-naphthyridine This compound->6-Amino-1,2,3,4-tetrahydro-1,8-naphthyridine R¹R²NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination for C-N bond formation.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 1,8-naphthyridine scaffold and its derivatives have been extensively explored as core structures in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the 6-position of the this compound scaffold through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the systematic exploration of the chemical space around the core, a key strategy in lead optimization for kinase inhibitor discovery. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the reactive bromine handle, provides a robust platform for the synthesis of diverse and complex molecules. The insights provided in this technical guide are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutics targeting kinases and other important biological targets.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, captivating researchers with its vast therapeutic potential.[1][2] This guide offers an in-depth exploration of the diverse biological activities of 1,8-naphthyridine derivatives, providing technical insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

The unique structural and electronic properties of the 1,8-naphthyridine ring system, characterized by two fused pyridine rings, make it a versatile template for designing novel therapeutic agents.[3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a wide array of biological targets. This inherent versatility has led to the development of 1,8-naphthyridine derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5]

Anticancer Activity: Targeting the Engines of Malignancy

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][8]

Mechanisms of Anticancer Action

Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives, such as the clinical candidate voreloxin, function as topoisomerase II inhibitors.[1] By intercalating into DNA and stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][9]

Kinase Inhibition: A significant number of 1,8-naphthyridine derivatives act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer.[8][10] Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. 1,8-Naphthyridine derivatives have been developed to block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways that drive tumor growth.[1][8]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Inhibitors based on the 1,8-naphthyridine scaffold can block c-Met activation, thereby impeding cancer cell migration, invasion, and angiogenesis.[1]

  • Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is often dysregulated in cancer. 1,8-Naphthyridine-based inhibitors of CK2 have shown promise in preclinical studies.[1]

kinase_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK Binds & Activates Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Signaling Phosphorylation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits ATP ATP ATP->RTK ADP ADP Proliferation Tumor Cell Proliferation, Survival, Invasion Signaling->Proliferation

Caption: Kinase inhibition by 1,8-naphthyridine derivatives.

Quantitative Evaluation of Anticancer Activity

The cytotoxic effects of 1,8-naphthyridine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDModifications from Core StructureCell LineIC₅₀ (µM)Reference
47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa0.41[6][11]
K-5620.77[6][11]
36 Halogen substituted 1,8-naphthyridine-3-carboxamidePA-11.19[6][11]
29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-10.41[6][11]
SW6201.4[6][11]
12 1,8-naphthyridine-3-carboxamide derivativeHBL-1001.37[7]
17 1,8-naphthyridine-3-carboxamide derivativeKB3.7[7]
22 1,8-naphthyridine-3-carboxamide derivativeSW-6203.0[7]
10c 2-phenyl, 3-(substituted pyridin-2-yl)MCF-71.47[12]
8d 2-phenyl, 3-(substituted pyrimidin-2-yl)MCF-71.62[12]
4d 2-phenyl, 3-(substituted pyrazol-5-yl)MCF-71.68[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in complete growth medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., medium with DMSO).[15]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.[13]

mtt_workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 1,8-naphthyridine derivatives (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Remove medium, add DMSO Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End dna_gyrase_inhibition DNA Bacterial DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase Replication DNA Replication & Repair Gyrase->Replication Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Gyrase Inhibits Death Bacterial Cell Death Replication->Death Disruption leads to

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, a partially saturated naphthyridine ring system, serves as a versatile scaffold for the development of novel therapeutic agents. The presence and position of the bromine atom can significantly influence the molecule's physicochemical properties and biological activity, making it a key intermediate in the synthesis of targeted therapeutics.[1]

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques provide the definitive data required for these purposes. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details the theoretical underpinnings of the technique, predicted data, a robust experimental protocol, and an interpretation of the spectral features.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are used to deduce the structure.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic rings will cause the aromatic protons to be deshielded, appearing at higher chemical shifts (downfield).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
H-7~7.5 - 7.8Doublet (d)1H
H-5~7.2 - 7.4Doublet (d)1H
NH (Amine)~4.5 - 5.5Broad Singlet (br s)1H
H-2~3.3 - 3.6Triplet (t)2H
H-4~2.7 - 3.0Triplet (t)2H
H-3~1.8 - 2.1Multiplet (m)2H

Note: These are predicted values based on the structure and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

The two doublets in the aromatic region are indicative of two adjacent protons on the pyridine ring. The downfield shift of H-7 is anticipated due to the deshielding effect of the adjacent nitrogen atom. The aliphatic region is expected to show three distinct signals corresponding to the three methylene groups in the tetrahydro-pyridine ring. The protons on C-2 and C-4 are expected to be triplets due to coupling with the adjacent C-3 protons. The C-3 protons would likely appear as a multiplet from coupling to both C-2 and C-4 protons. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration and solvent dependent.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition (400 MHz NMR) cluster_2 Data Processing cluster_3 Spectral Interpretation dissolve Dissolve sample in CDCl3 with TMS tune_shim Tune and Shim dissolve->tune_shim acquire Acquire FID tune_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Chemical Shifts, Multiplicities, and Integrals integrate->analyze structure Confirm Molecular Structure analyze->structure

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-8a~155 - 160
C-4a~145 - 150
C-7~135 - 140
C-5~120 - 125
C-6~110 - 115
C-2~45 - 50
C-4~25 - 30
C-3~20 - 25

Note: These are predicted values. The signal for C-6, being directly attached to bromine, will be influenced by the carbon-bromine coupling, though this is often not resolved in standard spectra.

Interpretation of the ¹³C NMR Spectrum

The downfield signals correspond to the sp² hybridized carbons of the aromatic ring. The quaternary carbons (C-8a and C-4a) are typically weaker in intensity. The upfield signals are attributed to the sp³ hybridized carbons of the saturated ring. The chemical shifts are influenced by the proximity to the nitrogen atoms and the bromine substituent.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a pulse angle of 45-60 degrees and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

Workflow for ¹³C NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition (100 MHz NMR) cluster_2 Data Processing cluster_3 Spectral Interpretation dissolve Use concentrated sample in CDCl3 decouple Proton-Decoupled Acquisition dissolve->decouple acquire Acquire FID (multiple scans) decouple->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to CDCl3 peak phase->calibrate analyze Analyze Chemical Shifts calibrate->analyze structure Confirm Carbon Skeleton analyze->structure G cluster_0 Sample Preparation cluster_1 Data Acquisition (ESI-MS) cluster_2 Data Analysis cluster_3 Confirmation dissolve Prepare dilute solution in MeOH/ACN infuse Infuse into ESI source dissolve->infuse acquire Acquire spectrum in positive ion mode infuse->acquire identify_M Identify Molecular Ion Peak and Isotopic Pattern acquire->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag confirm_mw Confirm Molecular Weight identify_M->confirm_mw confirm_structure Support Structural Elucidation analyze_frag->confirm_structure G cluster_0 Sample Preparation cluster_1 Data Acquisition (FTIR) cluster_2 Data Processing cluster_3 Spectral Interpretation prep Prepare KBr pellet or use ATR background Acquire Background Spectrum prep->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract analyze Identify Characteristic Absorption Bands subtract->analyze confirm_fg Confirm Functional Groups analyze->confirm_fg

References

The Emerging Therapeutic Landscape of Tetrahydronaphthyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydronaphthyridine (THN) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the evolving landscape of THN derivatives, with a focus on their applications in oncology, infectious diseases, and neurology. We delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols pertinent to the discovery and development of novel THN-based therapeutics. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of small molecules.

Introduction: The Tetrahydronaphthyridine Scaffold - A Versatile Core for Therapeutic Innovation

Tetrahydronaphthyridines are a class of heterocyclic compounds characterized by a fused pyridine and dihydropyridine ring system. Their inherent structural rigidity, three-dimensional character, and synthetic tractability have positioned them as attractive scaffolds for the development of novel therapeutic agents. The ability to introduce diverse substituents at multiple positions allows for the fine-tuning of physicochemical properties and biological activities, making the THN core a versatile starting point for lead optimization campaigns. This guide will explore the significant strides made in harnessing the therapeutic potential of tetrahydronaphthyridines across a spectrum of diseases.

Synthetic Strategies: Accessing the Tetrahydronaphthyridine Core

The efficient and modular synthesis of the tetrahydronaphthyridine scaffold is crucial for exploring its chemical space and generating libraries of analogues for biological screening. While classical methods exist, recent advancements have focused on improving efficiency, stereoselectivity, and amenability to library synthesis.

A notable advancement is the development of automated, continuous flow synthesis methods.[1] For instance, a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation, provides a highly modular route to various THN isomers.[1][2] This approach allows for the rapid generation of diverse spirocyclic and α-alkylated THNs from readily available primary amine feedstocks.[1][2]

A key synthetic route to a potent antibacterial tetrahydronaphthyridine spiropyrimidinetrione involves a multi-step sequence starting from readily available materials.[3][4] The synthesis leverages directed metalations to construct a pentasubstituted pyridine ring. A crucial step is the tertiary amino effect reaction (T-reaction), which facilitates the formation of the spirocyclic architecture.[4][5]

The following diagram illustrates a generalized synthetic workflow for accessing the tetrahydronaphthyridine core.

G cluster_0 Key Starting Materials cluster_1 Core Synthesis Steps cluster_2 Final Scaffold A Halogenated Vinylpyridine C Photoredox-Catalyzed Hydroaminoalkylation (HAA) A->C B Primary Amine B->C D Intramolecular SNAr Cyclization C->D Intermediate E Tetrahydronaphthyridine Core D->E Final Product

Caption: Generalized workflow for the synthesis of tetrahydronaphthyridines.

Therapeutic Applications of Tetrahydronaphthyridine Derivatives

The unique structural features of tetrahydronaphthyridines have been exploited to design potent and selective modulators of various biological targets, leading to a diverse range of potential therapeutic applications.

Antibacterial Agents: Targeting Bacterial DNA Gyrase

A significant area of investigation for tetrahydronaphthyridine derivatives is in the development of novel antibacterial agents, particularly those targeting bacterial DNA gyrase.[3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[6] Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.[6]

One prominent class of tetrahydronaphthyridine-based antibacterial agents is the spiropyrimidinetriones.[5] These compounds share a mechanism of action with fluoroquinolones but exhibit a different mode of inhibition, suggesting they may be effective against fluoroquinolone-resistant strains.[5][7] They work by stabilizing the DNA-gyrase complex in a cleaved state, preventing the re-ligation of DNA strands and leading to lethal double-stranded breaks.[6]

Structure-Activity Relationship (SAR) Insights:

SAR studies on arylfluoronaphthyridine derivatives have revealed key structural features for potent antibacterial activity.[8][9]

  • Position 1: Substitution with a p-fluorophenyl or o,p-difluorophenyl group generally enhances potency.[8]

  • Position 6: A fluorine atom at this position is a common feature in potent analogues.[8]

  • Position 7: The presence of a 3-amino-1-pyrrolidinyl group is often associated with excellent in vitro and in vivo efficacy.[8]

Table 1: Antibacterial Activity of Representative Tetrahydronaphthyridine Derivatives

Compound IDTargetIn Vitro Potency (MIC)Reference
(-)-1 (Spiropyrimidinetrione) DNA GyrasePotent against S. aureus (including MRSA), S. pneumoniae, S. pyogenes, and H. influenzae[3][5]
Compound 38 (Arylfluoronaphthyridine) DNA GyraseExcellent potency[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

A detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a tetrahydronaphthyridine derivative is provided below.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the tetrahydronaphthyridine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[10]

The following diagram illustrates the broth microdilution workflow.

G A Prepare Serial Dilutions of Tetrahydronaphthyridine Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35-37°C for 16-20h C->D E Read and Record MIC D->E

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Anticancer Activity: Dual Mechanisms of Action

Tetrahydronaphthyridine derivatives have demonstrated significant promise as anticancer agents through multiple mechanisms of action, including the induction of apoptosis and the antagonism of the CXCR4 chemokine receptor.

Several studies have shown that tetrahydronaphthyridine and related structures can induce apoptosis in various cancer cell lines.[3][11] The intrinsic apoptotic pathway, which is mitochondria-dependent, is a key target.[3] This pathway is regulated by the Bcl-2 family of proteins, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate.[3][12] Tetrahydronaphthyridine derivatives can shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.[3][12] Specifically, the activation of caspase-3 is a critical step in this cascade, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.[3]

The following diagram illustrates the intrinsic apoptosis pathway targeted by some tetrahydronaphthyridine derivatives.

G THN Tetrahydronaphthyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) THN->Bcl2 Inhibits Bax Bax (Pro-apoptotic) THN->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by tetrahydronaphthyridines.

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a critical role in cancer progression, including tumor growth, metastasis, and angiogenesis.[13] Its endogenous ligand is CXCL12 (also known as SDF-1). The CXCL12/CXCR4 axis is implicated in the trafficking and homing of cancer cells to distant organs.[13] Therefore, antagonizing this interaction is a promising therapeutic strategy.

Tetrahydronaphthyridine derivatives have been developed as potent CXCR4 antagonists.[13][14] By blocking the binding of CXCL12 to CXCR4, these compounds can inhibit cancer cell migration and metastasis.[13] The development of orally bioavailable CXCR4 antagonists is a key objective, as the first-generation antagonist, AMD3100 (Plerixafor), has poor oral bioavailability.[13]

Structure-Activity Relationship (SAR) Insights:

The rational design of tetrahydronaphthyridine-based CXCR4 antagonists has focused on improving drug-like properties.[13][14]

  • Introducing a nitrogen atom into the aromatic portion of the related tetrahydroisoquinoline scaffold to form the tetrahydronaphthyridine core can significantly reduce the inhibition of the CYP2D6 enzyme, a common off-target effect.[13][14]

  • Substitution of the butyl amine side chain with various lipophilic groups can enhance permeability and oral bioavailability.[13][14]

Table 2: Anticancer Activity of Representative Tetrahydronaphthyridine Derivatives

Compound IDMechanism of ActionTarget Cell LineIn Vitro Potency (IC₅₀)Reference
Tetrandrine (related alkaloid) Apoptosis InductionMDA-MB-231 (Breast Cancer)Not specified[3]
Compound 30 CXCR4 Antagonism-24 nM[13][14]
Tryptanthrin derivatives (related) Topoisomerase II inhibitionVarious cancer cell lines7.13–30.48 μM[15]
Tetrahydronaphthalene amides (related) Inhibition of M.tb ATP synthaseM.tbMIC₉₀ <1 μg/mL[16]

Experimental Protocol: CXCR4 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the ability of a tetrahydronaphthyridine derivative to displace a labeled ligand from the CXCR4 receptor.

  • Cell Culture:

    • Culture a cell line that endogenously or recombinantly expresses the human CXCR4 receptor (e.g., CEM T-cells).

  • Assay Setup:

    • Prepare serial dilutions of the test tetrahydronaphthyridine compound.

    • In a 96-well plate, combine the cell suspension, a fixed concentration of a fluorescently or radiolabeled CXCR4 ligand (e.g., labeled CXCL12), and the test compound dilutions.

    • Include control wells with no test compound (maximum binding) and wells with a high concentration of an unlabeled known CXCR4 antagonist (non-specific binding).

  • Incubation and Detection:

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Wash the cells to remove unbound ligand.

    • Measure the amount of bound labeled ligand using an appropriate detection method (e.g., flow cytometry for fluorescent ligands, scintillation counting for radioligands).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following diagram outlines the CXCR4 competitive binding assay workflow.

G A Prepare CXCR4-expressing cells C Incubate cells with labeled ligand and test compound A->C B Prepare serial dilutions of Tetrahydronaphthyridine compound B->C D Wash to remove unbound ligand C->D E Detect bound ligand D->E F Calculate IC50 E->F

Caption: Workflow for CXCR4 Competitive Binding Assay.

Antiviral Activity: Targeting Viral Entry and Replication

The tetrahydronaphthyridine scaffold has also been explored for its antiviral properties, with notable activity against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).

As potent CXCR4 antagonists, tetrahydronaphthyridine derivatives can block the entry of T-tropic (X4) strains of HIV-1 into host cells.[13] CXCR4 is a coreceptor for these HIV strains, and its blockade prevents the virus from fusing with the cell membrane.

Furthermore, certain 1,6-naphthyridine derivatives, which are structurally related to tetrahydronaphthyridines, have demonstrated potent activity against HCMV.[17][18] These compounds appear to have a novel mechanism of action, as they are effective against HCMV strains that are resistant to existing antiviral drugs like ganciclovir.[17][18] The timing of drug addition experiments suggests that these compounds act at both the early and late stages of viral replication.[17][18]

Table 3: Antiviral Activity of Representative Tetrahydronaphthyridine and Related Derivatives

Compound IDVirusMechanism of ActionIn Vitro Potency (IC₅₀)Reference
Compound 30 HIV-1 (T-tropic)CXCR4 Antagonism7 nM[14]
Compound A1 (1,6-Naphthyridine) HCMVInhibition of viral replication39- to 223-fold lower than ganciclovir[18]
Neuroprotective Potential: Modulating Neuronal Signaling

While research into the direct neuroprotective effects of tetrahydronaphthyridines is still emerging, related heterocyclic compounds have shown promise in this area. For example, tetramethylpyrazine (TMP), a compound with a similar nitrogen-containing heterocyclic core, has demonstrated neuroprotective effects in models of Parkinson's disease and traumatic brain injury. The proposed mechanisms include reducing oxidative stress, inhibiting apoptosis, and upregulating neuroprotective signaling pathways.

Given the structural similarities and the ability of tetrahydronaphthyridines to interact with various CNS targets, it is plausible that derivatives could be designed to have neuroprotective properties. Further investigation into this area is warranted.

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess the neuroprotective potential of a compound is to use a cell-based assay where neuronal cells are exposed to a neurotoxin.

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test tetrahydronaphthyridine compound for a specified period.

    • Expose the cells to a neurotoxin (e.g., MPP⁺ for a Parkinson's disease model, or glutamate for an excitotoxicity model).

    • Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

  • Assessment of Cell Viability:

    • After the treatment period, assess cell viability using a standard assay such as the MTT or LDH release assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration at which the test compound provides significant protection against the neurotoxin-induced cell death.

The following diagram illustrates the workflow for an in vitro neuroprotection assay.

G A Culture Neuronal Cells B Pre-treat with Tetrahydronaphthyridine Compound A->B C Expose to Neurotoxin B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Analyze Neuroprotective Effect D->E

Caption: Workflow for an In Vitro Neuroprotection Assay.

Future Directions and Conclusion

The tetrahydronaphthyridine scaffold has firmly established itself as a versatile and valuable platform for the discovery of novel therapeutic agents. The diverse range of biological activities, from antibacterial and anticancer to antiviral and potentially neuroprotective, underscores the rich chemical space that remains to be explored.

Future research in this area will likely focus on:

  • Elucidation of Novel Mechanisms: Further investigation into the precise molecular mechanisms of action for various tetrahydronaphthyridine derivatives will be crucial for rational drug design and the identification of new therapeutic targets.

  • Expansion of Therapeutic Applications: The exploration of tetrahydronaphthyridines in other disease areas, such as inflammatory and metabolic disorders, holds significant potential.

  • Development of Clinical Candidates: While many promising compounds have been identified in preclinical studies, the translation of these findings into clinical candidates remains a key objective. As of now, there is limited public information on tetrahydronaphthyridine derivatives in clinical trials, highlighting an opportunity for further development.

  • Advancements in Synthesis: Continued innovation in synthetic methodologies will be essential for the efficient and diverse synthesis of novel tetrahydronaphthyridine libraries.

References

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a wide array of therapeutic agents.[3][4] This guide provides a senior application scientist's perspective on the 1,8-naphthyridine core, delving into its fundamental synthesis, diverse pharmacological applications, and the critical structure-activity relationships (SAR) that drive modern drug design. We will explore its role in combating infectious diseases, its application in oncology, and its potential in treating neurological disorders, supported by detailed protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for researchers in the field.

The 1,8-Naphthyridine Core: Physicochemical Properties and Synthetic Strategy

The unique arrangement of the two nitrogen atoms in the 1,8-naphthyridine scaffold imparts specific electronic properties, including hydrogen bond accepting capabilities and the potential for metal chelation, which are crucial for molecular recognition and interaction with biological targets.[5] This inherent reactivity and structural versatility have fueled extensive research into its synthesis.[3][6]

Core Synthesis: The Friedländer Annulation

The Friedländer synthesis is a classical, yet highly effective and convergent, method for constructing the 1,8-naphthyridine core. Its reliability and the commercial availability of diverse 2-aminopyridine precursors make it a go-to strategy in many discovery campaigns. The reaction involves the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound.

Experimental Protocol: Representative Friedländer Synthesis of a 7-methyl-2-phenyl-1,8-naphthyridine derivative

This protocol describes a general procedure adaptable for various substituted analogs.

Materials:

  • 2-Amino-6-methylpyridine

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Phosphoric Acid (85%) or Perchloric Acid (70%)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-6-methylpyridine (10 mmol, 1.08 g) and benzoylacetone (10 mmol, 1.62 g).

  • Acid Catalyst Addition: Slowly add 10 mL of 85% phosphoric acid to the mixture while stirring. The use of an acid catalyst is crucial for promoting the condensation and subsequent cyclization.[7]

  • Thermal Cyclization: Heat the reaction mixture to 120-130°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice (approx. 50 g). A precipitate should form. Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 7-methyl-2-phenyl-1,8-naphthyridine.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).[8]

Workflow for Friedländer Annulation

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Amino-6-methylpyridine Condensation Acid-Catalyzed Condensation Reactant1->Condensation Reactant2 Benzoylacetone Reactant2->Condensation Product 7-methyl-2-phenyl-1,8-naphthyridine Condensation->Product Cyclization DNA_Gyrase_Inhibition DNA Bacterial DNA Complex Ternary Complex (Drug-DNA-Enzyme) DNA->Complex Gyrase DNA Gyrase (Topoisomerase II) Gyrase->Complex Naphthyridine 1,8-Naphthyridine Antibiotic Naphthyridine->Complex Cleavage Double-Strand DNA Break Complex->Cleavage Death Bacterial Cell Death Cleavage->Death

References

The Resurgence of Naphthyridines: A Technical Guide to Novel Analogue Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - A New Era of Naphthyridine Chemistry

To the dedicated researchers, scientists, and drug development professionals who are shaping the future of medicine, this guide is intended to be more than a mere collection of protocols. It is a distillation of field-proven insights into the dynamic world of naphthyridine analogues. For decades, the naphthyridine core, a deceptively simple fusion of two pyridine rings, has captivated medicinal chemists. Its inherent planarity, hydrogen bonding capabilities, and tunable electronic properties make it a privileged scaffold in the quest for novel therapeutics.[1][2] From the early quinolone antibiotics to today's targeted cancer therapies, the journey of naphthyridines is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.

This guide is structured to provide a comprehensive and intuitive exploration of the discovery and synthesis of novel naphthyridine analogues. We will begin by examining the fundamental significance of the naphthyridine core and its isomeric diversity. Subsequently, we will delve into the strategic considerations behind modern synthetic approaches, moving beyond rote procedural descriptions to elucidate the causality behind experimental choices. Finally, we will explore the biological evaluation of these novel analogues and cast a forward-looking glance at the exciting future of this versatile molecular architecture.

The Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry

Naphthyridines are a class of bicyclic aromatic N-heterocycles, consisting of two fused pyridine rings.[3][4] The positioning of the two nitrogen atoms gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape that dictates its biological activity.[3][5]

Naphthyridine_Isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine cluster_18 1,8-Naphthyridine cluster_26 2,6-Naphthyridine cluster_27 2,7-Naphthyridine 1,5 1,6 1,7 1,8 2,6 2,7 Synthesis_Workflow Start Starting Materials (e.g., Aminopyridines, Carbonyls) Reaction Synthetic Strategy (e.g., Friedländer, MCR) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antimicrobial Assays) Characterization->Biological_Screening Lead_Optimization Lead Optimization (SAR Studies) Biological_Screening->Lead_Optimization Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Naphthyridine Naphthyridine Analogue Naphthyridine->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

The Emergent Therapeutic Potential of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine: A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine nucleus is a heterocyclic scaffold of significant interest in drug discovery, demonstrating a remarkable diversity of biological activities.[1][2][3] This "privileged scaffold" has been successfully incorporated into a wide array of therapeutic agents with applications ranging from antimicrobial and antiviral to anticancer and neurological treatments.[1][4] The versatility of the 1,8-naphthyridine ring system, allowing for substitutions at various positions, enables the fine-tuning of its pharmacological properties. The partially saturated derivative, 1,2,3,4-tetrahydro-1,8-naphthyridine, introduces conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The specific compound, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, incorporates a bromine atom, a halogen that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by forming halogen bonds with protein residues. While direct, in-depth studies on the mechanism of action of this compound are nascent, its structural features, when compared with other biologically active 1,8-naphthyridine derivatives, strongly suggest a potential role as a modulator of intracellular signaling pathways, particularly as a kinase inhibitor.[5]

A Putative Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

Based on the extensive research into the anticancer properties of the 1,8-naphthyridine scaffold, we propose a primary mechanism of action for this compound as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival.[1][6] Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The 1,8-naphthyridine core can act as a bioisostere for the hinge-binding region of ATP in the kinase active site, a common strategy in the design of kinase inhibitors. The bromine substituent at the 6-position could further enhance binding affinity and selectivity through specific interactions within the ATP-binding pocket.

A plausible signaling pathway targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers and controls cell growth, proliferation, and survival.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 6-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine Inhibitor->PI3K Inhibits (Putative)

Caption: Putative inhibition of the PI3K signaling pathway.

Structure-Activity Relationship Insights from Related Compounds

The rationale for proposing a kinase inhibitory role for this compound is supported by structure-activity relationship (SAR) studies on analogous compounds. Research on various substituted 1,8-naphthyridines has demonstrated that modifications to the core structure significantly impact their cytotoxic and enzyme-inhibitory activities.

Compound SeriesKey SubstitutionsObserved Biological ActivityReference
1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridinesVaried at C3 positionAntitumor activity against murine and human tumor cell lines. The 3-formyl derivative showed activity comparable to the 3-carboxy derivative.[7]
1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridines2-thiazolyl at N1 and aminopyrrolidine at C7Potent in vitro and in vivo antitumor activity.[8]
2-phenyl-7-methyl-1,8-naphthyridinesVaried at C3 positionSignificant cytotoxic activity against the MCF7 human breast cancer cell line, with some derivatives showing higher potency than the reference drug staurosporine.[9]
6-substituted-1,8-naphthyridinonesBromine at C6Enhanced antibacterial activity, with a demonstrated inhibitory effect on DNA gyrase.[10]

These studies collectively indicate that the 1,8-naphthyridine scaffold is a versatile platform for developing potent inhibitors of key cellular targets in cancer. The observation that a bromine at the C6 position can enhance the activity of 1,8-naphthyridinones against DNA gyrase suggests that this substituent can play a crucial role in target engagement, which may be translatable to kinase inhibition.[10]

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis that this compound acts as a kinase inhibitor, a series of well-defined experiments are necessary. The following protocols provide a self-validating workflow to elucidate its mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a panel of cancer-related protein kinases.

Methodology:

  • Kinase Panel Selection: Select a panel of recombinant human protein kinases known to be involved in oncogenesis, with a focus on the PI3K/Akt/mTOR pathway (e.g., PI3Kα, Akt1, mTOR). Also include representative kinases from other families (e.g., tyrosine kinases like EGFR, Src; serine/threonine kinases like CDK2, BRAF) to assess selectivity.

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo® Max Assay, Promega) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a potent inhibitor will result in a higher luminescence signal.

  • Procedure: a. Prepare a series of dilutions of this compound (e.g., from 100 µM to 1 nM) in an appropriate buffer (e.g., DMSO, not exceeding 1% final concentration). b. In a 96-well or 384-well plate, add the kinase, its specific substrate, and ATP to each well. c. Add the diluted compound or vehicle control to the respective wells. d. Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). e. Stop the reaction and add the Kinase-Glo® reagent. f. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. g. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (100% kinase activity) and a no-kinase control (0% activity). b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Dilution Prepare serial dilutions of 6-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine Dispense Dispense compound dilutions and kinase mix into plate Compound_Dilution->Dispense Kinase_Mix Prepare kinase reaction mix (kinase, substrate, ATP) Kinase_Mix->Dispense Incubate_Reaction Incubate at optimal temperature Dispense->Incubate_Reaction Add_Reagent Add Kinase-Glo® reagent Incubate_Reaction->Add_Reagent Incubate_Luminescence Incubate at room temperature Add_Reagent->Incubate_Luminescence Read_Plate Measure luminescence Incubate_Luminescence->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation and Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines with known mutational status, particularly those with a hyperactivated PI3K/Akt/mTOR pathway (e.g., MCF7, PC3, A549). Include a non-cancerous cell line (e.g., MCF10A) to assess selectivity.

  • Assay Principle: Employ a colorimetric (e.g., MTT) or fluorescence-based (e.g., CellTiter-Blue®) assay that measures metabolic activity as an indicator of cell viability.

  • Procedure: a. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). c. Add the viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability versus the logarithm of the compound concentration. c. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To confirm that this compound modulates the proposed signaling pathway within cancer cells.

Methodology:

  • Cell Treatment and Lysis: Treat the selected cancer cell lines with the compound at concentrations around its GI50 value for various time points (e.g., 2, 6, 24 hours). Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against key proteins in the target pathway, including both the phosphorylated (active) and total forms (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 ribosomal protein, anti-total S6). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. e. Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: a. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. b. A reduction in the phosphorylation of downstream effectors of the targeted kinase (e.g., Akt, S6) upon treatment with the compound would provide strong evidence for its on-target activity.

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits definitive experimental validation, the existing body of literature on the 1,8-naphthyridine scaffold provides a strong foundation for proposing its role as a kinase inhibitor with therapeutic potential in oncology. The outlined experimental workflow offers a robust strategy to test this hypothesis, from direct enzyme inhibition to cellular pathway modulation. Future research should focus on identifying the specific kinase target(s), optimizing the structure to enhance potency and selectivity, and evaluating its efficacy in preclinical in vivo cancer models. The exploration of this and related compounds could lead to the development of novel and effective anticancer agents.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, a valuable building block in medicinal chemistry. The synthetic strategy employs a modified Skraup synthesis to construct the aromatic 6-Bromo-1,8-naphthyridine core, followed by a selective catalytic hydrogenation to yield the target tetrahydronaphthyridine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, and critical safety information to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including kinase inhibitors and antibacterial agents.[1][2] The partially saturated 1,2,3,4-tetrahydro-1,8-naphthyridine core often serves as a bioisostere for arginine, enabling crucial binding interactions with biological targets like integrins.[3][4]

The introduction of a bromine atom at the 6-position provides a versatile chemical handle. This functionality allows for subsequent diversification of the core structure through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making the title compound a highly sought-after intermediate in the synthesis of compound libraries for drug discovery.[1]

This application note details a robust synthetic route starting from the commercially available 2-amino-5-bromopyridine. The chosen methodology, a classic Skraup cyclization followed by catalytic hydrogenation, is well-established for its reliability and scalability.[5][6][7] We will provide not just the procedural steps but also the underlying chemical principles and practical insights to empower the researcher.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages:

  • Stage 1: Skraup Synthesis of 6-Bromo-1,8-naphthyridine from 2-amino-5-bromopyridine.

  • Stage 2: Catalytic Hydrogenation to selectively reduce one of the pyridine rings, affording the final product.

G cluster_0 Stage 1: Skraup Synthesis cluster_1 Stage 2: Catalytic Hydrogenation A 2-Amino-5-bromopyridine C 6-Bromo-1,8-naphthyridine A->C Reaction & Cyclization 140-150°C B Glycerol + H₂SO₄ + Oxidizing Agent B->C D 6-Bromo-1,2,3,4-tetrahydro- 1,8-naphthyridine C->D Reduction 50 psi, 40-50°C E H₂ (gas) Pd/C Catalyst Ethanol E->D

Diagram 1: Overall two-stage synthetic workflow.

Experimental Protocols & In-Depth Discussion

Part A: Synthesis of 6-Bromo-1,8-naphthyridine

This stage utilizes the Skraup synthesis, a powerful method for constructing quinoline and naphthyridine ring systems. The reaction involves the condensation of an aminopyridine with glycerol under strongly acidic and oxidizing conditions.

Causality Behind the Method:

  • Glycerol & Sulfuric Acid: Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent, converting glycerol into acrolein in situ. Acrolein is the key three-carbon electrophile.

  • Michael Addition & Cyclization: The amino group of 2-amino-5-bromopyridine performs a Michael addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydronaphthyridine intermediate.

  • Oxidizing Agent: An oxidizing agent, traditionally arsenic pentoxide or, more commonly in modern synthesis, sodium m-nitrobenzenesulfonate, is required to aromatize the dihydronaphthyridine intermediate to the stable 1,8-naphthyridine ring system.[5][8]

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Amino-5-bromopyridine1072-97-5173.0157.810.0 g
Glycerol (Anhydrous)56-81-592.0931529.0 g (23 mL)
Sulfuric Acid (98%)7664-93-998.08-30 mL
Sodium m-nitrobenzenesulfonate127-68-4225.1666.615.0 g
Sodium Hydroxide (NaOH)1310-73-240.00-For workup
Dichloromethane (DCM)75-09-284.93-For extraction
Ethyl Acetate (EtOAc)141-78-688.11-For purification
Hexanes110-54-386.18-For purification

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, carefully add concentrated sulfuric acid (30 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: While maintaining the low temperature, slowly and sequentially add glycerol (23 mL) and sodium m-nitrobenzenesulfonate (15.0 g). Stir until the solids are mostly dissolved.

  • Substrate Addition: In small portions, add 2-amino-5-bromopyridine (10.0 g) to the cold, stirred mixture. The addition should be slow to control any initial exotherm.

  • Heating & Reaction: Once the addition is complete, remove the ice bath. Heat the reaction mixture slowly and carefully to 140-150 °C using a heating mantle. The reaction is exothermic and will become vigorous. Maintain this temperature for 3-4 hours.

    • Expert Insight: Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes), taking care when sampling the hot, corrosive mixture.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the thick, dark mixture onto crushed ice (approx. 300 g) in a large beaker with stirring.

  • Basification: Cool the aqueous mixture in an ice bath and slowly neutralize by adding a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the pH is ~9-10. This step is highly exothermic and should be performed with efficient cooling and stirring. A brown solid will precipitate.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 6-Bromo-1,8-naphthyridine as a pale yellow solid.

Part B: Synthesis of this compound

This stage involves the selective reduction of the pyridine ring that is not fused to the brominated ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[3]

Causality Behind the Method:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of pyridine rings. It provides a surface for the adsorption of both hydrogen gas and the heterocyclic substrate, facilitating the reduction.

  • Reaction Conditions: The reaction is typically run under a positive pressure of hydrogen gas to increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate. Modest heating (40-50 °C) can also enhance the rate without promoting side reactions like de-bromination.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the substrate and is inert under the hydrogenation conditions.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Mass/Volume
6-Bromo-1,8-naphthyridine14044-53-4209.0323.95.0 g
Palladium on Carbon (10 wt. %)7440-05-3--500 mg
Ethanol (Absolute)64-17-546.07-100 mL
Hydrogen Gas (H₂)1333-74-02.02-50 psi
Celite®61790-53-2--For filtration

Step-by-Step Protocol:

  • Vessel Charging: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add 6-Bromo-1,8-naphthyridine (5.0 g) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (500 mg) to the solution.

    • Safety First: Handle Pd/C with care. It is flammable, especially when dry or in the presence of solvents.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50 psi. Begin vigorous stirring or shaking and heat the mixture to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Work-up & Filtration: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol (2 x 20 mL).

    • Safety First: The Celite® pad with the catalyst should not be allowed to dry out, as it can be pyrophoric. Quench it carefully with water immediately after filtration.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically of high purity. If needed, it can be recrystallized from a suitable solvent like ethanol or ethyl acetate/hexanes to yield this compound as a white to off-white solid.

Summary of Results

StageKey ReactantsKey ConditionsTypical YieldPurity (by ¹H NMR)
A 2-Amino-5-bromopyridine, GlycerolH₂SO₄, 140-150 °C, 3-4 h55-65%>95%
B 6-Bromo-1,8-naphthyridine, H₂10% Pd/C, Ethanol, 50 psi, 40-50 °C, 4-6 h90-98%>98%

Conclusion

The described two-stage protocol provides a reliable and efficient pathway for the synthesis of this compound. By understanding the chemical principles behind each step—from the in situ generation of acrolein in the Skraup synthesis to the selective reduction via catalytic hydrogenation—researchers can confidently reproduce and scale this process. The final product is a key intermediate, primed for further chemical elaboration in the pursuit of novel therapeutics.

References

Application Notes & Protocols: Strategic Synthesis of Tetrahydronaphthyridine Scaffolds via Intramolecular Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tetrahydronaphthyridines (THNs) represent a class of semi-saturated bicyclic N-heterocycles that are privileged scaffolds in modern medicinal chemistry and drug discovery.[1] Their unique three-dimensional architecture offers a compelling alternative to traditional flat aromatic systems, enabling enhanced target engagement and improved physicochemical properties. While various synthetic routes to THNs have been explored, this guide details the strategic application of the intramolecular Horner-Wadsworth-Emmons (HWE) reaction as a powerful and stereoselective method for the construction of the core THN framework. The HWE reaction, a cornerstone of olefination chemistry, provides a robust platform for forming carbon-carbon double bonds with significant advantages, including the use of stabilized, highly nucleophilic phosphonate carbanions and the simple removal of water-soluble byproducts.[2][3][4] This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol for the synthesis of a key acyclic precursor and its subsequent cyclization, and expert insights into process optimization and troubleshooting.

The Horner-Wadsworth-Emmons Reaction: Core Principles & Mechanistic Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental transformation in organic synthesis that facilitates the creation of alkenes from aldehydes or ketones by reacting them with stabilized phosphonate carbanions.[5] It is a refined version of the Wittig reaction, offering superior control and practicality.

Key Advantages over the Wittig Reaction:

  • Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including hindered ketones.[2][3]

  • Simplified Purification: The dialkylphosphate salt byproduct of the HWE reaction is water-soluble, enabling straightforward removal through a simple aqueous extraction, in stark contrast to the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[2][6]

  • Stereoselectivity: The HWE reaction is renowned for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene as the major product.[2][4] This selectivity can be further tuned through modifications to the phosphonate reagent or reaction conditions.[7]

Reaction Mechanism: The reaction proceeds through a well-established multi-step pathway, which is critical to understanding its stereochemical outcome and potential side reactions.

  • Deprotonation: A suitable base abstracts the acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine-like intermediate.[2]

  • Oxaphosphetane Formation: The intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane collapses, yielding the final alkene product and a dialkylphosphate salt. The preferential formation of the (E)-alkene is attributed to the steric favorability of the transition state leading to this isomer.[6]

Caption: General mechanism of the Horner-Wadsworth-Emmons olefination.

Strategic Application: Intramolecular HWE for Tetrahydronaphthyridine Synthesis

The true versatility of the HWE reaction is showcased in its intramolecular variant, which is a highly effective strategy for the synthesis of cyclic compounds.[3][8] For the synthesis of a tetrahydronaphthyridine core, a linear precursor must be designed to contain both a phosphonate ester and a carbonyl group at appropriate positions to facilitate a ring-closing olefination.

A plausible retrosynthetic approach involves disconnecting the C=C bond formed during the cyclization. This reveals an acyclic precursor containing a pyridine core functionalized with an aldehyde-bearing side chain and a phosphonate-bearing side chain.

Caption: Retrosynthetic analysis for THN synthesis.

This strategy is particularly powerful as it constructs the second ring of the bicyclic system while simultaneously installing a key double bond, which can serve as a handle for further functionalization. The success of the intramolecular cyclization is highly dependent on employing high-dilution conditions to favor the intramolecular pathway over competing intermolecular polymerization.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of a representative tetrahydronaphthyridine. Part A details the synthesis of the key acyclic precursor, and Part B describes the critical intramolecular HWE cyclization.

Workflow Overview:

Workflow Experimental Workflow Start Commercially Available Substituted Pyridine Step1 Step 1: Alkylation (Install Aldehyde Precursor) Start->Step1 Step2 Step 2: Arbuzov Reaction (Install Phosphonate) Step1->Step2 Precursor Acyclic Precursor (Aldehyde-Phosphonate) Step2->Precursor Step3 Step 3: Intramolecular HWE (High Dilution Cyclization) Precursor->Step3 Purify Purification (Column Chromatography) Step3->Purify Product Final Product (Tetrahydronaphthyridine) Purify->Product

Caption: Step-wise workflow for THN synthesis.

Part A: Synthesis of the Acyclic Aldehyde-Phosphonate Precursor

This protocol outlines the synthesis of a suitable precursor from a commercially available starting material. The key steps involve installing the two side chains required for cyclization.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-bromo-3-methylpyridineReagentPlus®, 99%Sigma-AldrichStarting material
3-bromopropionaldehyde dimethyl acetal97%Acros OrganicsAldehyde precursor
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichUse with extreme caution
Triethyl phosphite98%Sigma-AldrichReagent for Arbuzov reaction
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichDry over sodium/benzophenone
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Hydrochloric acid (HCl)3 M aqueousVWRFor acetal deprotection
Sodium bicarbonate (NaHCO₃)Saturated aqueousFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousVWRDrying agent
Round-bottom flasks, magnetic stir bars, syringes, needles, argon supplyStandard glassware

Step-by-Step Protocol:

  • Lithiation and Alkylation:

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-bromo-3-methylpyridine (1.0 eq) and anhydrous THF (to 0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The solution should turn a deep color. Stir for 1 hour at -78 °C.

    • Add 3-bromopropionaldehyde dimethyl acetal (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography to yield the alkylated pyridine intermediate.

  • Arbuzov Reaction to Install Phosphonate:

    • Combine the alkylated pyridine intermediate (1.0 eq) and triethyl phosphite (3.0 eq) in a flask equipped with a reflux condenser.[4][9]

    • Heat the mixture to 140-150 °C and stir for 4-6 hours under an argon atmosphere. The reaction progress can be monitored by TLC or ¹H NMR.

    • Cool the reaction to room temperature. Remove excess triethyl phosphite by vacuum distillation. The crude phosphonate ester is often used directly in the next step after ensuring the removal of volatiles.

  • Acetal Deprotection to Reveal Aldehyde:

    • Dissolve the crude phosphonate ester in THF (to 0.3 M).

    • Add 3 M aqueous HCl (4.0 eq) and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude acyclic aldehyde-phosphonate precursor. Purify via flash chromatography.

Part B: Intramolecular Horner-Wadsworth-Emmons Cyclization

This critical step requires high-dilution conditions to promote the desired ring formation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Acyclic PrecursorAs synthesized
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Syringe pumpHarvard ApparatusEssential for slow addition
Ethyl acetate, HexanesHPLC GradeFisher ScientificFor chromatography
Saturated aqueous NH₄ClFisher ScientificFor quenching

Step-by-Step Protocol:

  • Preparation of the Base Suspension:

    • To a large, flame-dried 1 L three-neck round-bottom flask under argon, add anhydrous THF (500 mL).

    • Add sodium hydride (3.0 eq, 60% dispersion). Note: The mineral oil can be washed away with dry hexanes prior to adding THF if desired.

    • Stir the suspension vigorously at room temperature.

  • High-Dilution Slow Addition:

    • Dissolve the acyclic aldehyde-phosphonate precursor (1.0 eq) in anhydrous THF (100 mL).

    • Using a syringe pump, add the precursor solution to the stirred NaH suspension dropwise over a period of 8-10 hours. A slow, controlled addition is paramount to maintaining high dilution and maximizing the yield of the cyclized product.[10]

    • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

  • Work-up and Purification:

    • Cool the reaction flask to 0 °C in an ice bath.

    • Very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

    • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tetrahydronaphthyridine product.

Data Interpretation and Troubleshooting

Expected Results & Characterization

ParameterExpected OutcomeCharacterization MethodKey Signals
Yield (Cyclization) 40-65%Gravimetric analysis
Stereoselectivity >95:5 (E:Z)¹H NMRCoupling constant (J) for vinylic protons typically ~15-18 Hz for (E)-isomer.
Purity >98%HPLC, LC-MSSingle major peak.
Structure Confirmed THN¹H NMR, ¹³C NMR, HRMSDisappearance of aldehyde proton (~9-10 ppm) and phosphonate α-protons. Appearance of new vinylic proton signals. Correct mass observed.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Cyclized Product Intermolecular polymerization: Reaction concentration too high.Increase the total solvent volume and/or slow down the rate of addition via the syringe pump.
Degradation of starting material: Base is too harsh or temperature is too high.Consider using a milder base such as LiCl/DBU or KHMDS at a lower temperature (e.g., 0 °C or -78 °C).[4][11]
Formation of (Z)-isomer Still-Gennari type conditions: Use of certain phosphonates (e.g., trifluoroethyl) or crown ethers can favor the Z-isomer.Ensure standard phosphonate esters (e.g., diethyl, dimethyl) are used. For deliberate (Z)-synthesis, consult Still-Gennari protocols.[7]
Incomplete Reaction Inactive base: NaH may have oxidized.Use a fresh bottle of NaH or titrate the base before use. Ensure strictly anhydrous conditions.
Insufficient equivalents of base. Use a larger excess of base (e.g., 3-5 equivalents) to ensure complete deprotonation.
Difficult Purification Residual phosphate byproduct: Incomplete aqueous extraction.Perform an additional aqueous wash during the work-up. The phosphate salt is highly water-soluble.

Conclusion

The intramolecular Horner-Wadsworth-Emmons reaction is a highly effective and strategic method for the stereoselective synthesis of tetrahydronaphthyridine cores. By carefully designing an acyclic precursor and employing controlled, high-dilution reaction conditions, researchers can reliably construct this valuable heterocyclic scaffold. This protocol provides a robust foundation for accessing these important molecules, enabling further exploration in drug development and chemical biology. The inherent advantages of the HWE reaction—namely its operational simplicity, predictable stereochemical outcome, and the ease of purification—make it an indispensable tool for the modern synthetic chemist.

References

Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of 6-Aryl-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of 1,8-Naphthyridines and the Suzuki-Miyaura Coupling

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, and antiviral activities. The functionalization of this core structure is of paramount importance in drug discovery and development for generating novel molecular entities with enhanced potency and optimized pharmacological profiles.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[1] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures from organoboron compounds and organic halides.[1] For the synthesis of 6-aryl-1,8-naphthyridine derivatives, the Suzuki coupling of 6-bromo-1,8-naphthyridine offers a direct and efficient route. However, the presence of nitrogen atoms in the heterocyclic ring presents unique challenges that require carefully optimized protocols for successful and high-yielding transformations.[2][3]

This guide provides an in-depth analysis of the critical parameters, detailed experimental protocols, and field-proven insights for performing Suzuki-Miyaura coupling reactions on 6-bromo-1,8-naphthyridine substrates.

The Challenge: Catalyst Inhibition in Nitrogen-Rich Heterocycles

A primary obstacle in the palladium-catalyzed cross-coupling of nitrogen-containing heterocycles is the potential for the catalyst to be deactivated. The lone pair of electrons on the ring nitrogen atoms can coordinate to the palladium center, forming stable off-cycle complexes that inhibit catalytic activity.[3] This is particularly relevant for substrates like 1,8-naphthyridine. Standard Suzuki coupling protocols often fail or provide low yields with such substrates.[2]

Overcoming this challenge necessitates the careful selection of catalysts, ligands, bases, and solvents to favor the desired catalytic cycle over inhibitory pathways. The use of bulky, electron-rich phosphine ligands, for example, can promote the crucial reductive elimination step and sterically disfavor the formation of inhibitory palladium-nitrogen complexes.[1][4]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is crucial for rational protocol design and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Ar-X (6-Bromo-1,8-naphthyridine) trans_complex Transmetalation Complex (Pd-II) oa_complex->trans_complex [R-B(OR)₂]⁻ (Activated Boronic Ester) product_complex Product-bound Complex (Pd-II) trans_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination reductive_elimination_output Ar-R (Product) product_complex->reductive_elimination_output center

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-1,8-naphthyridine, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[1]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[7]

Key Parameters for Successful Coupling of 6-Bromo-1,8-Naphthyridine

Optimizing the Suzuki coupling for this specific substrate class involves a careful interplay of several factors.[8]

  • Palladium Catalyst Selection : While Pd(PPh₃)₄ is a classic catalyst, modern precatalysts often offer superior activity and stability, especially for challenging substrates.[4]

    • Pd(OAc)₂ / Pd₂(dba)₃ : These are common Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ when combined with phosphine ligands.

    • PdCl₂(dppf) : A robust and widely used catalyst, particularly effective for a range of heteroaryl couplings.[9]

    • Buchwald Precatalysts : Systems like SPhos and XPhos precatalysts are designed with bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling N-heterocycles, mitigating catalyst inhibition and promoting high turnover numbers.[4][10]

  • Ligand Choice : The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[1]

    • Triphenylphosphine (PPh₃) : A standard, cost-effective ligand, but often requires higher temperatures and can be less effective for electron-deficient heterocycles.[11]

    • Bulky Biaryl Phosphines (e.g., SPhos) : These ligands are highly electron-rich and sterically demanding. This bulkiness facilitates the reductive elimination step and helps prevent the formation of inactive catalyst dimers or coordination with the naphthyridine nitrogen.[4][12] They are often the ligands of choice for challenging heteroaryl couplings.[13]

  • Base Selection : The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[14]

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃) : Common and effective inorganic bases. Cs₂CO₃ is stronger and more soluble, often leading to better results but at a higher cost.

    • Potassium Phosphate (K₃PO₄) : A strong base that is particularly effective in many modern Suzuki protocols, especially when using bulky ligands.[11][12] It has shown excellent performance in the coupling of related naphthyridine systems.[12]

  • Solvent Systems : The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane / Water : A very common and effective mixture. The presence of water can be crucial for the activity of inorganic bases and the transmetalation step.[11]

    • DMF / n-Butanol : This mixture has been successfully used for the arylation of naphthyridine derivatives, providing good solubility for the substrates and reagents.[12]

    • Toluene / Water : Another widely used biphasic system that often gives high yields.[11]

Optimized Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of 6-bromo-1,8-naphthyridine derivatives. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Naphthyridine, Boronic Acid, Base setup->reagents solvent Add Solvent(s) reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst reaction Heat to Reaction Temperature catalyst->reaction monitor Monitor by TLC or LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze

Figure 2: General experimental workflow for Suzuki coupling.
Protocol 1: General Arylation using PdCl₂(dppf)

This protocol is a reliable starting point for coupling with standard arylboronic acids.

  • Vessel Preparation : To a flame-dried Schlenk flask or sealed reaction vial, add 6-bromo-1,8-naphthyridine derivative (1.0 mmol, 1.0 equiv).

  • Reagent Addition : Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv) and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

  • Solvent Addition : Add 1,4-dioxane (5 mL) and water (1 mL).

  • Degassing : Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Catalyst Addition : Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

  • Reaction : Seal the vessel tightly and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: High-Yield Protocol for Challenging Couplings using SPhos

This protocol is adapted from successful conditions for related naphthyridine systems and is recommended for sterically hindered or electron-deficient boronic acids.[12]

  • Vessel Preparation : To a flame-dried sealed reaction tube, add the 6-bromo-1,8-naphthyridine derivative (0.5 mmol, 1.0 equiv).

  • Reagent Addition : Add the arylboronic acid (0.6 mmol, 1.2 equiv) and potassium phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv).

  • Catalyst and Ligand Addition : Add Pd(OAc)₂ (0.025 mmol, 5 mol%) and SPhos (0.05 mmol, 10 mol%).

  • Solvent Addition : Add a 9:1 mixture of DMF and n-butanol (5 mL).

  • Reaction : Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 1-4 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature and quench with water (15 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes conditions reported for the Suzuki-Miyaura coupling of related bromonaphthyridine substrates, providing a useful reference for optimization.

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
5-Bromo-8-tosyloxy-[2][5]-naphthyridine4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (10)PPh₃ (10)K₃PO₄ (3.0)DMF:H₂O (9:1)8085[12]
5-Bromo-8-tosyloxy-[2][5]-naphthyridine4-Biphenylboronic acidPdCl₂(PPh₃)₂ (10)SPhos (10)K₃PO₄ (3.0)DMF:n-BuOH (9:1)8092[12]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME8088[9]
4-BromophenylpyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane:H₂O8060-90[15]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is not strong enough or is insoluble.4. Poor quality boronic acid (decomposed).1. Use fresh catalyst/ligand; ensure proper inert atmosphere technique.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles).3. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).4. Use fresh, high-purity boronic acid or convert to the more stable pinacol ester.
Formation of Debrominated Byproduct 1. Proto-deboronation of the boronic acid.2. Presence of excess water or protic sources.1. Use the corresponding boronic ester (e.g., pinacol ester).2. Use anhydrous solvents and a carefully controlled amount of water if needed.3. Increase the concentration of the boronic acid (1.5-2.0 equiv).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst degradation.1. Rigorously exclude oxygen from the reaction.2. Use a more robust ligand (e.g., SPhos) or a precatalyst.
Reaction Stalls 1. Catalyst deactivation by naphthyridine nitrogen.2. Insufficient reaction temperature.1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos).2. Increase temperature in 10 °C increments.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective method for the C-6 arylation of 1,8-naphthyridine derivatives, crucial for the synthesis of novel compounds in medicinal chemistry. Success hinges on overcoming the inherent challenge of catalyst inhibition by the heterocyclic substrate. By employing modern palladium precatalysts, bulky and electron-rich phosphine ligands such as SPhos, and carefully selected bases and solvents, researchers can achieve high yields and clean conversions. The protocols and insights provided in this guide offer a robust framework for the successful application of this powerful synthetic tool.

References

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Disubstituted Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Naphthyridine Scaffold

The naphthyridine framework, a class of nitrogen-containing heterocyclic compounds, represents a privileged scaffold in medicinal chemistry and materials science. Comprising a family of ten isomers distinguished by the positions of their two nitrogen atoms, these structures are integral to a wide array of biologically active molecules. Naphthyridine derivatives have demonstrated efficacy as antibacterial, antitumor, antiviral, and anti-inflammatory agents.[1][2] Notably, specific disubstituted 1,7-naphthyridines have been developed as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), highlighting their potential in treating inflammatory diseases like asthma.[3]

The functionalization of the naphthyridine core is paramount to modulating its physicochemical properties and biological activity. Traditional synthetic methods often lack the efficiency, functional group tolerance, and regioselectivity required for modern drug discovery campaigns. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise installation of carbon-carbon and carbon-nitrogen bonds onto the naphthyridine skeleton, enabling the synthesis of diverse and complex molecular architectures.[4][5]

This guide provides an in-depth exploration of key palladium-catalyzed methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the synthesis of disubstituted naphthyridines. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss critical parameters that ensure successful and reproducible outcomes.

Pillar 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C(sp²)-C(sp²) bond between an organoboron compound and an organic halide or triflate.[6][7] Its high functional group tolerance, use of generally stable and non-toxic boron reagents, and mild reaction conditions make it exceptionally well-suited for the late-stage functionalization of complex heterocyclic systems like naphthyridines.[2][8]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : A low-valent Pd(0) complex reacts with the naphthyridyl halide (or triflate), inserting into the carbon-leaving group bond. This step forms a Pd(II) intermediate and is often the rate-limiting step of the cycle.

  • Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide or triflate. The base (e.g., K₃PO₄, K₂CO₃) is crucial for the formation of a more nucleophilic boronate species, which facilitates the transfer.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Naph-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Naph-X) trans_complex Naph-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Naph-R trans_complex->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Naph-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Naph-X) amido_complex Naph-Pd(II)L₂(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R² + Base) amido_complex->pd0 Reductive Elimination product Naph-NR¹R² amido_complex->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Naph-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Naph-X) alkynyl_pd Naph-Pd(II)L₂(C≡CR) oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Naph-C≡CR alkynyl_pd->product cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex cu_salt Cu(I)X cu_acetylide->cu_salt terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Base, Cu(I)X Workflow start Start: Reagent & Glassware Prep setup Reaction Setup (Under Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

References

Application Notes and Protocols: 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine as a Novel Arginine Mimetic for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Arginine Mimetics in Modern Drug Development

The guanidinium head group of the amino acid L-arginine is a cornerstone of molecular recognition in biological systems. Its ability to form strong, bidentate salt bridges with carboxylate residues (aspartate and glutamate) underpins a vast array of protein-protein, protein-DNA, and protein-RNA interactions.[1] However, from a medicinal chemistry perspective, the very properties that make arginine an excellent recognition motif also present significant challenges. The high basicity (pKa ≈ 13.8) of the guanidinium group often leads to poor oral bioavailability and low cell membrane permeability, hindering the development of effective therapeutics.[2] Furthermore, the inherent flexibility of arginine's side chain can result in an entropic penalty upon binding to its target.[1]

This has led to a concerted effort in the field to develop 'arginine mimetics'—scaffolds that replicate the key binding interactions of the guanidinium group while offering improved physicochemical properties.[2][3] An ideal arginine mimetic should be less basic, more conformationally constrained, and synthetically tractable. The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has emerged as a promising candidate, particularly in the development of integrin antagonists.[4][5] This application note details the use of a specific derivative, 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine , as a novel arginine mimetic, providing insights into its synthesis, properties, and application in relevant in vitro assays.

Physicochemical Properties of this compound

The introduction of a bromine atom at the 6-position of the tetrahydro-1,8-naphthyridine core offers several advantages. It provides a handle for further synthetic elaboration via cross-coupling reactions, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of the bromine atom can modulate the basicity of the naphthyridine ring system.

PropertyValue (Predicted/Typical)Source
Molecular FormulaC₈H₉BrN₂-
Molecular Weight213.08 g/mol -
pKa~7-8[4]
LogP1.5 - 2.5-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-
Rotatable Bonds0-

Note: Experimental values may vary. These are estimated based on the parent scaffold and related structures.

Proposed Synthesis of this compound

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Phosphonate Formation A->B C Horner-Wadsworth-Emmons Olefination B->C D Diimide Reduction C->D E Deprotection D->E F Final Product 6-Bromo-1,2,3,4-tetrahydro -1,8-naphthyridine E->F

Caption: Proposed synthetic workflow for this compound.

Protocol: Horner-Wadsworth-Emmons Approach

  • Phosphonate Synthesis: A suitable brominated pyridine precursor is first converted to a phosphonate. This typically involves deprotonation with a strong base (e.g., s-BuLi) followed by quenching with a chlorophosphate ester (e.g., diethyl chlorophosphate).[6] The reaction conditions must be carefully optimized to ensure regioselectivity.

  • Horner-Wadsworth-Emmons Olefination: The synthesized phosphonate is then reacted with an appropriate aldehyde (e.g., a protected amino-acetaldehyde derivative) in the presence of a base (e.g., NaH or KHMDS) to form the corresponding alkene. This step is crucial for building the carbon skeleton of the second ring.

  • Diimide Reduction: The resulting double bond is selectively reduced using a reagent such as benzenesulfonyl hydrazide, which generates diimide in situ. This method is favored for its mild conditions and avoidance of heavy metal catalysts.[6]

  • Cyclization and Deprotection: The final ring closure to form the tetrahydronaphthyridine core can be achieved under acidic or basic conditions, often concurrently with the removal of any protecting groups (e.g., Boc or Cbz) to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Integrin Antagonist Development

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion.[7] Many integrins recognize the Arg-Gly-Asp (RGD) tripeptide motif in their extracellular matrix ligands.[8] Consequently, small molecules that mimic the RGD sequence, particularly the critical arginine residue, are of significant interest as therapeutics for diseases such as cancer, fibrosis, and thrombosis.[4][7] The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has been successfully employed as an arginine mimetic in the design of potent and selective integrin antagonists.[4][5][9]

Integrin_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cyto Cytoplasm Ligand RGD-containing Ligand (e.g., Fibronectin) Integrin Integrin Receptor (αvβ3) Ligand->Integrin Binds Signaling Downstream Signaling (Cell Adhesion, Migration, Proliferation) Integrin->Signaling Activates Mimetic 6-Bromo-1,2,3,4-tetrahydro -1,8-naphthyridine (Arginine Mimetic) Mimetic->Integrin Blocks Binding

Caption: Inhibition of integrin signaling by an arginine mimetic.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound as an arginine mimetic targeting the αvβ3 integrin, a well-established receptor for RGD-containing ligands.[10][11]

Protocol 1: Biochemical Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines the determination of the binding affinity and kinetics of the test compound to purified αvβ3 integrin.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified human αvβ3 integrin

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

  • Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of αvβ3 integrin (20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • Analyte Binding:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only injection as a blank.

    • Inject each concentration of the test compound over the immobilized integrin surface and a reference flow cell for a defined association time (e.g., 120 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

  • Surface Regeneration:

    • Regenerate the sensor surface between each analyte injection using a short pulse of the regeneration solution (e.g., 30 seconds of Glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Cell-Based Adhesion Assay

This assay measures the ability of the test compound to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an RGD-containing ligand.[7][12]

Materials:

  • Human cell line expressing high levels of αvβ3 integrin (e.g., M21 human melanoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fibronectin or Vitronectin

  • 96-well tissue culture plates

  • Calcein-AM fluorescent dye

  • Assay buffer (e.g., serum-free DMEM)

  • This compound

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibronectin or vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation:

    • Harvest M21 cells and resuspend in serum-free medium.

    • Label the cells with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend in assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Inhibition Assay:

    • Prepare a serial dilution of this compound in assay buffer in a separate 96-well plate.

    • Add an equal volume of the labeled cell suspension to each well containing the test compound and incubate for 15 minutes at room temperature.

    • Transfer the cell/compound mixture to the ligand-coated plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation ~485 nm, Emission ~520 nm).

  • Data Analysis:

    • Calculate the percentage of adhesion relative to the untreated control.

    • Plot the percentage of adhesion against the compound concentration and determine the IC₅₀ value.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics targeting arginine-dependent biological interactions. Its favorable physicochemical properties and synthetic accessibility make it an attractive alternative to the native arginine side chain. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to evaluate this and other arginine mimetics in the context of integrin antagonism and beyond.

References

Application Notes and Protocols for the Synthesis of αvβ3 Integrin Antagonists Utilizing 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, angiogenesis, and medicinal chemistry.

Introduction: Targeting the αvβ3 Integrin in Disease

The αvβ3 integrin, a heterodimeric transmembrane glycoprotein, is a pivotal receptor in cell-cell and cell-extracellular matrix (ECM) interactions.[1] While its expression is low on quiescent endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis, on osteoclasts, and on various tumor cells.[2][3] This differential expression makes αvβ3 an attractive therapeutic target for a range of pathologies, including cancer, where it plays a crucial role in tumor growth, angiogenesis, and metastasis.[3][4]

The αvβ3 integrin recognizes and binds to ECM proteins containing the arginine-glycine-aspartic acid (RGD) tripeptide sequence.[3] This interaction triggers downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Antagonists of αvβ3 can disrupt these processes, leading to the inhibition of angiogenesis and induction of apoptosis in proliferating tumor-associated endothelial cells.[5] This has led to the development of numerous αvβ3 antagonists, including peptidomimetics that mimic the RGD sequence. One such prominent example is Cilengitide, a cyclic RGD pentapeptide that has been extensively studied in clinical trials for various cancers.[6][7]

The Strategic Role of the 1,2,3,4-Tetrahydro-1,8-naphthyridine Scaffold

In the rational design of non-peptidic RGD mimetics, the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold has emerged as a critical pharmacophore. This bicyclic heterocyclic system serves as a rigid and synthetically versatile core for the development of potent and selective αvβ3 antagonists.[8][9] Its structural features allow for the appropriate spatial orientation of pharmacophoric elements that mimic the key interactions of the RGD motif within the αvβ3 binding pocket. The tetrahydro-1,8-naphthyridine moiety often functions as a mimic of the arginine side chain, providing a basic nitrogen functionality that can engage in crucial hydrogen bonding interactions.

The 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative is a particularly valuable intermediate in the synthesis of these antagonists. The bromine atom at the 6-position provides a reactive handle for the introduction of further molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final antagonist.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern medicinal chemistry. In the context of αvβ3 antagonist synthesis, the Suzuki coupling of this compound with various aryl or heteroaryl boronic acids allows for the introduction of diverse substituents at the 6-position, enabling the fine-tuning of the antagonist's pharmacological profile.

Suzuki_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound F Combine Reactants under Inert Atmosphere A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst & Ligand C->F D Base D->F E Degassed Solvent E->F G Heat to Reaction Temperature F->G H Monitor Reaction Progress (TLC/LC-MS) G->H I Cool to Room Temperature & Quench H->I J Aqueous Work-up & Extraction I->J K Dry & Concentrate Organic Layer J->K L Purify by Column Chromatography K->L M Characterization (NMR, MS) L->M N Final αvβ3 Antagonist Precursor M->N

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 6-aryl-1,2,3,4-tetrahydro-1,8-naphthyridine product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a commonly used, robust catalyst for Suzuki couplings involving heteroaromatic halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle. Other catalysts and ligands may be screened for optimal performance with challenging substrates.

  • Base: An inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to solubilize both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation and deactivation of the palladium(0) catalyst.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.

Illustrative Data

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidProductYield (%)*
1Phenylboronic acid6-Phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-1,8-naphthyridine82
33-Pyridinylboronic acid6-(Pyridin-3-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine75
44-(Trifluoromethyl)phenylboronic acid6-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydro-1,8-naphthyridine78

*Yields are for the isolated, purified product and may vary depending on the specific reaction conditions and scale.

Mechanism of αvβ3 Integrin Antagonism

The synthesized 6-aryl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives serve as precursors to the final αvβ3 antagonists. Further synthetic modifications are typically required to introduce a carboxylic acid or a bioisostere to mimic the aspartate residue of the RGD sequence. The final antagonist competitively binds to the RGD-binding site on the αvβ3 integrin, preventing the binding of natural ECM ligands. This blockade of ligand binding disrupts the downstream signaling cascades that are essential for the survival and proliferation of angiogenic endothelial cells, ultimately leading to apoptosis and the inhibition of tumor growth.

Integrin_Antagonism cluster_pathway αvβ3 Integrin Signaling A ECM Ligand (e.g., Vitronectin) B αvβ3 Integrin A->B Binding C Downstream Signaling (FAK, Src, etc.) B->C Activation G Blockade of Ligand Binding B->G D Cell Survival, Proliferation, Migration C->D E 6-Aryl-tetrahydronaphthyridine-based Antagonist F Competitive Binding to RGD Site E->F F->B Inhibition H Inhibition of Downstream Signaling G->H I Apoptosis of Angiogenic Endothelial Cells H->I

Caption: Mechanism of αvβ3 integrin antagonism.

Conclusion

The use of this compound as a key building block in conjunction with the Suzuki-Miyaura coupling provides a powerful and flexible platform for the synthesis of novel αvβ3 integrin antagonists. This approach allows for the systematic exploration of chemical space to develop potent and selective drug candidates for the treatment of cancer and other diseases characterized by pathological angiogenesis. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the N-Alkylation of Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Tetrahydronaphthyridines in Medicinal Chemistry

The tetrahydronaphthyridine (THN) scaffold is a privileged bicyclic structure in medicinal chemistry, merging a saturated piperidine ring with a pyridine ring. This combination imparts a unique three-dimensional geometry, high sp³-content, and a secondary amine that serves as a crucial handle for synthetic diversification.[1] N-alkylation of this secondary amine is a fundamental and powerful strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. By introducing a variety of alkyl substituents, researchers can fine-tune parameters such as potency, selectivity, solubility, and metabolic stability.[1][2]

Derivatives of the N-alkylated tetrahydronaphthyridine core have shown significant promise in drug discovery. For example, a spirocyclic THN is the core of Pfizer's MC4R antagonist PF-07258669, which is under investigation for the treatment of appetite loss.[1] The strategic N-alkylation allows for precise control over the orientation of key pharmacophoric features, enabling optimal interactions with biological targets. This application note provides a comprehensive guide to the experimental protocols for the N-alkylation of tetrahydronaphthyridines, covering classical methods and modern, greener alternatives.

Core Concepts in N-Alkylation of Tetrahydronaphthyridines

The secondary amine in the tetrahydronaphthyridine ring is nucleophilic and readily undergoes reaction with various electrophiles. The choice of alkylation strategy depends on several factors, including the desired substituent, the stability of the starting material, and considerations for green chemistry. Three primary methods are detailed herein:

  • Classical N-Alkylation with Alkyl Halides: A direct and robust method involving the SN2 reaction between the tetrahydronaphthyridine and an alkyl halide in the presence of a base.

  • Reductive Amination: A highly versatile and controlled method that involves the reaction of the tetrahydronaphthyridine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[3][4]

  • N-Alkylation with Alcohols via Borrowing Hydrogen: A sustainable and atom-economical approach where an alcohol is temporarily oxidized to an aldehyde in situ, which then participates in a reductive amination pathway, with water as the only byproduct.[5][6][7]

The general scheme for the N-alkylation of a tetrahydronaphthyridine is depicted below.

Caption: General reaction scheme for the N-alkylation of tetrahydronaphthyridines.

Method 1: Classical N-Alkylation with Alkyl Halides

This method is one of the most direct approaches for introducing alkyl groups onto the nitrogen atom of tetrahydronaphthyridines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine attacks the electrophilic carbon of the alkyl halide.

Mechanism: The reaction is typically facilitated by a base, which deprotonates the nitrogen atom, increasing its nucleophilicity. However, since secondary amines are already sufficiently nucleophilic, the reaction can sometimes proceed without a strong base, although a milder base is often used to scavenge the H-X byproduct. A common issue with this method is the potential for over-alkylation, where the newly formed tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt. Careful control of stoichiometry is crucial to minimize this side reaction.

Detailed Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydronaphthyridine (1.0 mmol, 1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,2,3,4-tetrahydronaphthyridine (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Add the base (e.g., Cs₂CO₃, 1.5 mmol) to the solution. Stir the suspension at room temperature for 15-30 minutes. The use of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the alkylation reaction.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into brine (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated tetrahydronaphthyridine.

Expert Insights:

  • Choice of Base: Cesium carbonate is often preferred as it is a strong, yet relatively soft base, which can promote the reaction efficiently while minimizing side reactions. Potassium carbonate is a more economical alternative.

  • Solvent Selection: DMF is a polar aprotic solvent that is excellent for SN2 reactions. However, due to its high boiling point and potential for decomposition, acetonitrile can be a suitable alternative.

  • Regioselectivity: For certain tetrahydronaphthyridine isomers, particularly those with a lactam moiety, there is a risk of O-alkylation competing with N-alkylation.[8] Careful selection of reaction conditions (e.g., using sodium hydride in THF) can favor N-alkylation.[9][10]

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that offers greater control and often avoids the over-alkylation issues seen with alkyl halides.[3][4] The reaction proceeds in two steps: the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by the in situ reduction of this intermediate.

Mechanism: The tetrahydronaphthyridine reacts with the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond to a C-N single bond.

Reductive_Amination_Workflow Start Mix Tetrahydronaphthyridine and Aldehyde/Ketone Imine_Formation Iminium Ion Formation (Acid or Lewis Acid catalyst optional) Start->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl Tetrahydronaphthyridine Purification->Product

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydronaphthyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 1,2,3,4-tetrahydronaphthyridine (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in the anhydrous solvent (10 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for one-pot reductive aminations as it does not readily reduce aldehydes or ketones.[11] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic.[4] Sodium borohydride (NaBH₄) can also be used, but the imine must be pre-formed as NaBH₄ will reduce the starting carbonyl compound.[11][12]

  • Solvent: DCE and THF are common choices. Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to its sensitivity to water.[11]

Method 3: N-Alkylation with Alcohols (Borrowing Hydrogen / Hydrogen Autotransfer)

This method represents a greener and more atom-economical approach to N-alkylation.[7][13] It utilizes readily available and often less toxic alcohols as the alkylating agents, with water being the sole byproduct. The reaction is typically catalyzed by a transition metal complex (e.g., based on Ru, Ir, or Fe).[14][15]

Mechanism: The "borrowing hydrogen" catalytic cycle involves three key steps:

  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone.

  • Condensation: The in situ-generated carbonyl compound reacts with the tetrahydronaphthyridine to form an iminium ion.

  • Hydrogenation: The metal hydride complex then returns the "borrowed" hydrogen to the iminium ion, reducing it to the final N-alkylated product and regenerating the catalyst.[5][6]

General Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydronaphthyridine (1.0 mmol, 1.0 equiv)

  • Alcohol (e.g., benzyl alcohol) (1.2 equiv)

  • Transition metal catalyst (e.g., [RuCl₂(p-cymene)]₂, 1-5 mol%)

  • Base (e.g., KOtBu, 0.5 equiv)

  • Anhydrous toluene (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the tetrahydronaphthyridine (1.0 mmol), the alcohol (1.2 mmol), the catalyst, and the base under an inert atmosphere.

  • Add the anhydrous solvent (3 mL).

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to yield the desired product.

Expert Insights:

  • Catalyst Selection: A wide range of catalysts have been developed for this transformation. Ruthenium and Iridium complexes are particularly effective.[14][16] The choice of catalyst and ligands can influence the reaction efficiency and substrate scope.

  • Reaction Conditions: These reactions often require elevated temperatures to facilitate the catalytic cycle. The base is crucial for the deprotonation of the alcohol to initiate the dehydrogenation step.

Data Summary and Comparison

MethodAlkylating AgentReagentsTemperatureTimeAdvantagesDisadvantages
Alkyl Halides R-X (Br, I)Base (Cs₂CO₃, K₂CO₃), Solvent (DMF, MeCN)RT - 80 °C2-12 hDirect, well-establishedRisk of over-alkylation, use of potentially toxic alkyl halides
Reductive Amination R-CHO, R₂C=OReducing Agent (NaBH(OAc)₃), Solvent (DCE, THF)Room Temp.2-24 hHigh selectivity, broad scope, avoids over-alkylationRequires stoichiometric reducing agent, two-step one-pot process
Borrowing Hydrogen R-CH₂OHCatalyst (Ru, Ir), Base (KOtBu), Solvent (Toluene)100-120 °C12-24 hGreen, atom-economical, uses readily available alcoholsRequires catalyst, higher temperatures, may have limited substrate scope

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a fresh batch of catalyst- Increase reaction temperature- Ensure all reagents and solvents are anhydrous
Over-alkylation (Alkyl Halide Method) - Excess alkyl halide- Prolonged reaction time- Use a stoichiometric amount or slight excess (1.05-1.1 equiv) of alkyl halide- Monitor the reaction closely and stop it once the starting material is consumed
Formation of O-Alkylated Product - Presence of a lactam or similar functionality- Reaction conditions favoring O-alkylation- Screen different base/solvent combinations (e.g., NaH in THF)- Consider a different synthetic strategy if O-alkylation persists
Decomposition of Starting Material - High reaction temperature- Unstable substrate- Lower the reaction temperature and extend the reaction time- Choose a milder alkylation method (e.g., reductive amination at RT)

References

Application Notes and Protocols for the Evaluation of 1,8-Naphthyridines as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.

Introduction: The Resurgence of the 1,8-Naphthyridine Scaffold

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2][3] Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have consistently proven to be a fertile ground for identifying new therapeutic leads.[1][2] Among these, the 1,8-naphthyridine nucleus stands out as a privileged scaffold. This bicyclic aromatic system is the core of nalidixic acid, the first synthetic quinolone antibiotic discovered in 1962, which laid the groundwork for the development of the entire class of fluoroquinolone antibacterials.[4][5][6]

Historically, 1,8-naphthyridine derivatives have been primarily recognized for their potent activity against Gram-negative bacteria.[5][7][8] However, modern synthetic advancements and a deeper understanding of their mechanism of action have led to a resurgence of interest in this scaffold. Researchers are now exploring novel derivatives with a broader spectrum of activity, including against Gram-positive pathogens and multi-drug resistant (MDR) strains.[1][9] Furthermore, some 1,8-naphthyridine derivatives have shown synergistic effects when combined with existing antibiotics, offering a promising strategy to combat resistance.[1][3][10][11]

These application notes provide a comprehensive guide for researchers investigating the antibacterial potential of novel 1,8-naphthyridine derivatives. We will delve into the fundamental mechanism of action, provide exemplary synthesis protocols, and offer detailed, field-proven methodologies for in vitro antibacterial and cytotoxicity evaluation.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial target of 1,8-naphthyridine-based compounds, particularly the quinolone class, is the bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[1][4][9][12] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for compacting the chromosome and facilitating the initiation of replication.[1] 1,8-naphthyridine derivatives inhibit the A subunit of DNA gyrase, effectively freezing the enzyme-DNA complex after DNA cleavage but before the re-ligation step.[4][13] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition by 1,8-naphthyridine derivatives prevents cell division.

The inhibition of these essential enzymes triggers a cascade of events, including the uncontrolled synthesis of messenger RNA and proteins, ultimately leading to bacterial cell death.[1] This targeted mechanism of action, which affects enzymes unique to bacteria and absent in eukaryotes, is a key reason for the selective toxicity of these compounds.

Mechanism_of_Action cluster_0 Bacterial Cell Naphthyridine 1,8-Naphthyridine Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNAGyrase Inhibits TopoIV Topoisomerase IV Naphthyridine->TopoIV Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication Enables DSB Double-Strand Breaks DNAGyrase->DSB Leads to TopoIV->Replication Enables CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by 1,8-naphthyridine derivatives.

Synthesis of 1,8-Naphthyridine Derivatives: A Generalized Approach

The synthesis of functionalized 1,8-naphthyridines often involves multi-step reactions. A common and versatile method is the Gould-Jacobs reaction, which utilizes substituted anilines and diethyl ethoxymethylenemalonate. Subsequent modifications can be made to the core structure to explore structure-activity relationships (SAR).

Protocol: Synthesis of a 1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivative

This protocol provides a general framework. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.

Step 1: Cyclocondensation

  • React a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate.

  • The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester.

Step 2: N-Alkylation

  • Alkylate the nitrogen at position 1 using an alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

Step 3: Saponification

  • Hydrolyze the ester at the 3-position to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.

Step 4: Amide Coupling (Optional)

  • The carboxylic acid can be further derivatized, for example, by coupling with various amines to form carboxamides, which have shown significant antibacterial activity.[14]

Synthesis_Workflow Start 2-Aminopyridine + Diethyl Ethoxymethylenemalonate Step1 Step 1: Cyclocondensation (High Temperature) Start->Step1 Intermediate1 4-Hydroxy-1,8-naphthyridine- 3-carboxylate Ester Step1->Intermediate1 Step2 Step 2: N-Alkylation (e.g., Ethyl Iodide, K2CO3) Intermediate1->Step2 Intermediate2 1-Ethyl-4-oxo-1,8-naphthyridine- 3-carboxylate Ester Step2->Intermediate2 Step3 Step 3: Saponification (NaOH, then HCl) Intermediate2->Step3 FinalProduct 1-Ethyl-4-oxo-1,8-naphthyridine- 3-carboxylic acid Step3->FinalProduct Experimental_Workflow cluster_0 In Vitro Antibacterial Testing cluster_1 In Vitro Cytotoxicity Testing PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate PrepInoculum->Inoculate PrepDilutions Prepare Compound Serial Dilutions PrepDilutions->Inoculate IncubateBac Incubate (37°C, 18-24h) Inoculate->IncubateBac ReadMIC Determine MIC (Visual or OD600) IncubateBac->ReadMIC SeedCells Seed Mammalian Cells in 96-well Plate TreatCells Treat Cells with Compound Dilutions SeedCells->TreatCells IncubateCells Incubate (24-72h) TreatCells->IncubateCells MTTAssay Add MTT, then Solubilize IncubateCells->MTTAssay ReadIC50 Read Absorbance (570nm) & Calculate IC50 MTTAssay->ReadIC50

References

Application Notes & Protocols: Leveraging 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for identifying high-quality chemical starting points for challenging biological targets.[1][2] This guide provides an in-depth exploration of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine , a versatile fragment that combines the desirable features of a privileged heterocyclic scaffold with a strategically placed chemical handle for rapid lead optimization. We will detail its synthesis, application in biophysical screening assays, and strategies for its elaboration into potent lead compounds, providing researchers with the foundational knowledge and actionable protocols to effectively utilize this fragment in their drug discovery campaigns.

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) offers a distinct advantage over traditional high-throughput screening (HTS) by exploring chemical space more efficiently.[3][4] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight compounds (fragments) to identify weak but highly efficient binders to a protein target.[1] These initial "hits," though low in potency, provide high-quality starting points for optimization, as their binding is often more specific and results in superior physicochemical properties in the final lead compounds.[5]

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[6][7][8] Its rigid, bicyclic structure presents defined vectors for substituent placement, while the nitrogen atoms frequently engage in crucial hydrogen bonding interactions within protein binding sites. The partially saturated version, the 1,2,3,4-tetrahydro-1,8-naphthyridine ring system, retains these key features while adding three-dimensional character, a property increasingly sought after in modern drug design.

The subject of this guide, This compound , is an exemplary fragment. It conforms well to the widely accepted "Rule of Three" for fragment selection and, critically, incorporates a bromine atom—a versatile synthetic handle for subsequent structure-activity relationship (SAR) studies.[9]

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)227.09 g/mol < 300 Da
cLogP (calculated)~1.8≤ 3
Hydrogen Bond Donors1 (amine N-H)≤ 3
Hydrogen Bond Acceptors2 (pyridine N, amine N)≤ 3
Rotatable Bonds0≤ 3
Table 1: Physicochemical properties of this compound and its compliance with the "Rule of Three."

The FBDD Workflow: From Fragment to Lead

The journey from a fragment library to a lead compound follows a structured, multi-stage process. This workflow ensures that initial weak-binding hits are rigorously validated and intelligently optimized.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization lib Fragment Library (incl. title compound) screen Biophysical Screening (DSF, SPR, NMR) lib->screen Screen vs. Target hits Validated Hits (Weak Binders) screen->hits Identify Binders structure Structural Biology (X-ray, NMR) hits->structure Determine Binding Mode synthesis Structure-Guided Synthesis (SAR) structure->synthesis Design Analogs lead Potent Lead Compound synthesis->lead Improve Affinity & Properties

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

Synthesis Protocol: this compound

While various methods exist for synthesizing tetrahydronaphthyridine cores, a common and reliable strategy involves the catalytic hydrogenation of the corresponding aromatic 1,8-naphthyridine.[10][11] This protocol outlines a representative two-step synthesis starting from a commercially available precursor.

Causality Behind Experimental Choices:

  • Step 1 (Bromination): Electrophilic aromatic substitution is used to install the bromine atom. Acetic acid serves as a solvent that can protonate the ring, and N-Bromosuccinimide (NBS) is a safe and effective source of electrophilic bromine.

  • Step 2 (Hydrogenation): The partial reduction of one of the pyridine rings requires a potent catalyst. Palladium on carbon (Pd/C) is a standard choice for hydrogenating aromatic systems. The acidic conditions (HCl in Ethanol) are crucial for activating the heterocyclic ring system towards reduction.

Protocol 3.1: Synthesis

Step 1: Synthesis of 6-Bromo-1,8-naphthyridine

  • To a solution of 1,8-naphthyridine (1.0 eq) in glacial acetic acid (10 mL per 1 g of starting material), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 60°C for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-water.

  • Basify the aqueous solution by the slow addition of saturated sodium bicarbonate solution until pH ~8 is reached.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-1,8-naphthyridine.

Step 2: Synthesis of this compound

  • In a high-pressure reaction vessel, dissolve 6-bromo-1,8-naphthyridine (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (10% w/w).

  • Add concentrated hydrochloric acid (2.0 eq) to the mixture.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Stir the reaction vigorously at 50°C for 24 hours. Monitor the reaction for the consumption of starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with 1M sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product, This compound . Purity should be assessed by ¹H NMR and LC-MS.

Application in Primary Screening: Thermal Shift Assay

Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay (TSA), is a rapid and cost-effective biophysical method for identifying fragment binding.[9][12] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

Trustworthiness and Self-Validation: This protocol is designed to be self-validating. The inclusion of a "No Ligand" control (protein + DMSO) establishes the baseline Tm of the protein under assay conditions. A known binder (if available) serves as a positive control, while a non-binding compound can act as a negative control. A significant, reproducible shift in Tm (ΔTm > 1°C) for the test fragment compared to the DMSO control is considered a preliminary hit.

Protocol 4.1: Differential Scanning Fluorimetry (DSF) Screening

Reagents & Materials:

  • Target protein stock solution (e.g., 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment stock solution (100 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • 96-well or 384-well PCR plates.

Methodology:

  • Prepare Master Mixes:

    • Protein/Dye Master Mix: Dilute the target protein to 2x the final concentration (e.g., 4 µM) in assay buffer. Add SYPRO Orange dye to a final concentration of 5x. (Note: Optimal protein and dye concentrations may need to be determined empirically).

    • Fragment Dilutions: Prepare a 10x working stock of the fragment (e.g., 1 mM) by diluting the 100 mM DMSO stock in assay buffer.

  • Assay Plate Setup (20 µL final volume per well):

    • Test Wells: Add 2 µL of the 10x fragment working stock.

    • Control Wells (No Ligand): Add 2 µL of assay buffer containing 1% DMSO.

    • To all wells, add 18 µL of the Protein/Dye Master Mix. The final concentrations will be: Protein = 1.8 µM, Fragment = 100 µM, DMSO = 1%.

  • Execution:

    • Seal the plate securely.

    • Centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the qPCR instrument.

    • Set up a melt-curve experiment:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 1°C/minute.

      • Acquire fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the inflection point of the curve, often calculated by the instrument software by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control) . A positive ΔTm indicates stabilization and a potential hit.

SampleProtein Conc.Fragment Conc.Avg. Tm (°C)ΔTm (°C)Result
DMSO Control2 µM048.2-Baseline
Title Fragment 2 µM200 µM50.5+2.3Hit
Negative Control2 µM200 µM48.1-0.1No Hit
Table 2: Representative data from a DSF/TSA screen showing stabilization of the target protein by the title fragment.

Hit Validation and Fragment Elaboration Strategies

A hit from a primary screen requires confirmation using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), to rule out artifacts.[12][] Once validated, the true power of the this compound fragment comes to the forefront: its strategic design for chemical elaboration.

The Role of the Bromo Group and the Secondary Amine: The fragment possesses two primary, synthetically tractable vectors for modification. This allows for a systematic exploration of the chemical space around the core scaffold to improve binding affinity and selectivity.[5]

  • C6-Position (via Bromine): The bromine atom is an ideal handle for modern cross-coupling reactions.

    • Suzuki Coupling: Introduce aryl or heteroaryl groups to probe for additional hydrophobic or π-stacking interactions.

    • Buchwald-Hartwig Amination: Install substituted amines to seek out new hydrogen bond partners.

    • Sonogashira Coupling: Add alkynes, which can be used to reach deeper pockets or be further functionalized.

  • N1-Position (Secondary Amine): The secondary amine of the tetrahydropyridine ring can be readily functionalized.

    • Reductive Amination: Introduce a wide variety of substituents.

    • Acylation/Sulfonylation: Add amides or sulfonamides to engage with nearby residues.

Figure 2: Key growth vectors on the this compound scaffold for fragment elaboration.

This dual-handle approach allows chemists to "grow" the fragment into a more potent inhibitor, guided by structural information from X-ray crystallography or NMR, which reveals the orientation of the fragment in the binding site and the available space for modification.[5]

Conclusion

This compound represents an intelligently designed tool for modern drug discovery. It combines the favorable binding properties of a privileged heterocyclic core with the synthetic flexibility required for rapid and rational hit-to-lead optimization. By following the systematic protocols for synthesis, screening, and elaboration outlined in this guide, research teams can effectively harness the potential of this fragment to accelerate their journey toward novel therapeutics for a wide range of challenging disease targets.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tetrahydronaphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tetrahydronaphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of nitrogen-containing heterocycles. Tetrahydronaphthyridines are prevalent scaffolds in medicinal chemistry, and their efficient purification is a critical step in their development as therapeutic agents.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome purification hurdles and achieve your desired product purity.

I. Understanding the Core Challenges

The purification of tetrahydronaphthyridine derivatives is often complicated by their inherent physicochemical properties. As basic, nitrogen-containing heterocycles, they are prone to several issues during common purification techniques. Understanding these challenges is the first step toward developing effective purification strategies.

Key Physicochemical Properties and Their Implications:

PropertyImplication for Purification
Basicity (pKa) The basic nitrogen atoms can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor resolution, and even decomposition.[3][4]
Polarity The polarity of tetrahydronaphthyridine derivatives can vary widely based on their substitution, impacting their solubility in common chromatographic solvents and recrystallization solvents.
Solubility Finding a suitable solvent system for both chromatography and recrystallization can be challenging. These compounds may exhibit poor solubility in non-polar solvents and high solubility in polar solvents, making purification by normal-phase chromatography difficult.[5][6]
Stability Some tetrahydronaphthyridine derivatives can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.[3]
Chirality Many tetrahydronaphthyridine derivatives possess stereocenters, necessitating chiral separation techniques to isolate the desired enantiomer, which is often crucial for therapeutic efficacy.[7][8][9]

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific problems you may encounter during the purification of tetrahydronaphthyridine derivatives in a question-and-answer format.

A. Column Chromatography

Question: I'm observing significant peak tailing during silica gel column chromatography of my tetrahydronaphthyridine derivative. How can I resolve this?

Answer: Peak tailing is a frequent issue with basic compounds like tetrahydronaphthyridines on silica gel.[4] This is primarily due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.

Causality: The lone pair of electrons on the nitrogen atom forms a strong interaction with the acidic protons of the silanol groups (Si-OH) on the silica surface. This leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) into your mobile phase is a highly effective solution.[3] The TEA or pyridine will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and leading to a more uniform elution profile.

    • Use an Alcohol as a Polar Modifier: In some cases, using a more polar alcohol like methanol or isopropanol in your eluent system can help to disrupt the strong interactions between your compound and the silica gel.

  • Stationary Phase Selection:

    • Use Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. This pre-treatment neutralizes the most acidic sites.

    • Switch to Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying acid-sensitive or strongly basic compounds.[3]

    • Consider Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18-functionalized silica gel can be a good option.

Question: My tetrahydronaphthyridine derivative seems to be decomposing on the silica gel column. What are my options?

Answer: Decomposition on silica gel is a sign that your compound is unstable under acidic conditions.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups on your tetrahydronaphthyridine derivative.

Solutions:

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

  • Switch to a More Inert Stationary Phase: As mentioned above, basic or neutral alumina is a good alternative.[3]

  • Purification without Chromatography: If possible, consider non-chromatographic methods like recrystallization or acid-base extraction.

Question: I'm struggling to find a good solvent system for column chromatography. My compound either stays at the baseline or runs with the solvent front.

Answer: Finding the right solvent system requires a systematic approach.

Causality: The polarity of your tetrahydronaphthyridine derivative is not well-matched with the polarity of the eluent.

Solutions:

  • Systematic TLC Analysis:

    • Start with a relatively non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Aim for an Rf value of 0.2-0.3 for your desired compound on the TLC plate for optimal separation on a column.

    • If your compound is very polar, consider using a more polar solvent system like Dichloromethane:Methanol or even Ethyl Acetate:Methanol.

  • Consider a Different Stationary Phase: If you are using normal-phase silica and your compound is highly polar, reverse-phase chromatography might be more suitable.

B. Recrystallization

Question: I can't seem to get my tetrahydronaphthyridine derivative to crystallize. It either "oils out" or remains in solution.

Answer: Successful recrystallization depends on finding a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11][12]

Causality:

  • "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase instead of forming a crystal lattice.

  • Remaining in solution indicates that the compound is too soluble in the chosen solvent even at low temperatures.

Solutions:

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of your compound in various solvents at room temperature and with heating.

    • Good single solvents for recrystallization will show poor solubility at room temperature but good solubility when heated.

    • If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

C. Removal of Synthetic Impurities

Question: My tetrahydronaphthyridine derivative was synthesized using a palladium-catalyzed cross-coupling reaction, and I'm having trouble removing the residual palladium.

Answer: Residual palladium is a common and critical impurity to remove, especially for compounds intended for pharmaceutical use.[13]

Causality: Palladium catalysts can form soluble complexes with the product or other components of the reaction mixture, making them difficult to remove by simple filtration.

Solutions:

  • Filtration through Celite or Silica Gel:

    • Dissolve the crude product in a suitable solvent and pass it through a short plug of Celite or silica gel.[14] This can often remove a significant portion of the palladium.

  • Use of Scavenger Resins:

    • Thiol-functionalized silica gels or polymers are commercially available and are highly effective at scavenging residual palladium.[14] Stir the crude product solution with the scavenger resin, and then filter to remove the resin-bound palladium.

  • Activated Carbon Treatment:

    • Stirring the crude product solution with activated carbon can also help to adsorb residual palladium.

  • Recrystallization: In some cases, a well-executed recrystallization can effectively remove palladium impurities.

D. Chiral Separation

Question: My tetrahydronaphthyridine derivative is a racemate. How can I separate the enantiomers?

Answer: Chiral separation is essential when a single enantiomer is the desired active pharmaceutical ingredient.[7] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.[7][8][15][16]

Causality: Enantiomers have identical physical properties in an achiral environment, so a chiral environment is required to differentiate them. Chiral stationary phases create this environment, leading to different retention times for the two enantiomers.

Solutions:

  • Chiral HPLC Method Development:

    • Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based) to find one that provides good separation for your compound.

    • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., the ratio of hexane/isopropanol or the type and concentration of additives) to improve resolution and reduce run time.

  • Preparative Chiral HPLC: Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.[17][18][19][20]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of tetrahydronaphthyridine derivatives?

A1: Common impurities often originate from the starting materials or side reactions.[21][22] These can include:

  • Unreacted starting materials.

  • By-products from incomplete reactions or side reactions.

  • Residual catalysts, such as palladium from cross-coupling reactions.[13][23][24][25]

  • Reagents used in the reaction, such as bases or coupling agents.

  • Degradation products formed during the reaction or work-up.

Q2: Is it always necessary to use a basic modifier in the mobile phase for column chromatography of tetrahydronaphthyridine derivatives?

A2: While not always strictly necessary, it is highly recommended, especially when using silica gel. The use of a basic modifier like triethylamine is a simple and effective way to prevent peak tailing and potential on-column degradation.[3]

Q3: Can I use reverse-phase HPLC for the purification of my tetrahydronaphthyridine derivative?

A3: Yes, if your derivative has sufficient hydrophobic character. Reverse-phase HPLC is an excellent technique for purifying polar to moderately non-polar compounds. The choice between normal-phase and reverse-phase will depend on the specific properties of your molecule.

Q4: My tetrahydronaphthyridine derivative is a salt (e.g., a hydrochloride salt). How does this affect purification?

A4: Purifying a salt by chromatography can be challenging. It is often best to neutralize the salt to the free base before attempting column chromatography. This can be done by a simple liquid-liquid extraction with a mild base (e.g., aqueous sodium bicarbonate). The free base will generally behave more predictably on silica gel.

Q5: What are some good starting solvent systems for recrystallizing tetrahydronaphthyridine derivatives?

A5: This is highly dependent on the specific derivative. However, some common solvent systems to try include:

  • Single solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetonitrile.

  • Binary solvent systems: Dichloromethane/hexane, ethyl acetate/hexane, methanol/diethyl ether.

IV. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
  • Prepare the Slurry: In a beaker, add the required amount of silica gel and suspend it in the initial, least polar mobile phase you plan to use. Add 0.1-1% (v/v) of triethylamine to the slurry and stir well.

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Equilibrate the Column: Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude tetrahydronaphthyridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).

  • Elute the Column: Start with the initial mobile phase and gradually increase the polarity of the eluent to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization from a Binary Solvent System
  • Dissolve the Compound: Place the crude tetrahydronaphthyridine derivative in a flask and add a minimal amount of a "good" solvent (one in which it is highly soluble) with heating and stirring until it is fully dissolved.

  • Add the "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which your compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.

  • Clarify the Solution: Add a few drops of the "good" solvent with heating until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Induce Further Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the Crystals: Dry the crystals under vacuum to remove any residual solvent.

V. Visualizations

Troubleshooting Workflow for Column Chromatography

start Start Purification tlc Run TLC with various solvent systems start->tlc rf Is Rf of desired compound between 0.2 and 0.3? tlc->rf adjust_polarity Adjust solvent polarity rf->adjust_polarity No column Run flash column chromatography rf->column Yes adjust_polarity->tlc tailing Observe peak tailing? column->tailing add_base Add 0.1-1% triethylamine to mobile phase tailing->add_base Yes decomposition Observe decomposition? tailing->decomposition No add_base->column change_stationary_phase Consider alumina or reverse-phase non_chrom_purification Use non-chromatographic methods (e.g., recrystallization) decomposition->non_chrom_purification Yes fractions Analyze fractions by TLC decomposition->fractions No pure Are fractions pure? fractions->pure combine Combine pure fractions and evaporate pure->combine Yes repurify Repurify impure fractions pure->repurify No end Pure Compound combine->end repurify->column

Caption: A decision-making workflow for troubleshooting common issues in column chromatography.

General Purification Strategy

start Crude Product initial_assessment Initial Purity Assessment (TLC, LC-MS, NMR) start->initial_assessment high_purity Purity > 95%? initial_assessment->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chrom Column Chromatography high_purity->column_chrom No final_purity Final Purity Analysis recrystallization->final_purity chiral Is the compound chiral? column_chrom->chiral chiral_hplc Chiral Preparative HPLC chiral->chiral_hplc Yes achiral_hplc Achiral Preparative HPLC chiral->achiral_hplc No chiral_hplc->final_purity achiral_hplc->final_purity further_purification Further Purification Needed? final_purity->further_purification end Pure Compound further_purification->column_chrom Yes further_purification->end No

Caption: A general strategy for the purification of tetrahydronaphthyridine derivatives.

VI. References

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?--INVALID-LINK--

  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Guide for crystallization. (n.d.). --INVALID-LINK--

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. --INVALID-LINK--

  • BenchChem. (2025). common side reactions in tetrahydropyridine synthesis and how to avoid them. --INVALID-LINK--

  • Lefebvre, B. G., et al. (n.d.). 134d Removing Palladium from Reaction Mixtures by Fixed Bed Adsorption. --INVALID-LINK--

  • ResearchGate. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. --INVALID-LINK--

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. --INVALID-LINK--

  • Waters. (n.d.). Preparative Chromatography Solutions. --INVALID-LINK--

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. --INVALID-LINK--

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. --INVALID-LINK--

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. --INVALID-LINK--

  • Google Patents. (n.d.). US6489334B2 - Method for the crystallization of a tetrahydropyridin derivative and resulting crystalline forms. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. --INVALID-LINK--

  • Emergent Life Sciences Research. (n.d.). Physicochemical properties of some tetrahydropyrimidine derivatives. --INVALID-LINK--

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. --INVALID-LINK--

  • University of Warwick. (n.d.). Principles in preparative HPLC. --INVALID-LINK--

  • PubMed. (n.d.). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. --INVALID-LINK--

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. --INVALID-LINK--

  • University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Derivatives. --INVALID-LINK--

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. --INVALID-LINK--

  • PubMed. (2022, March 10). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. --INVALID-LINK--

  • Nature Precedings. (2010, February 26). Organic Solvent Solubility Data Book. --INVALID-LINK--

  • MD Scientific. (n.d.). Interchim-Purification-Column-Guide-1508-2.pdf. --INVALID-LINK--

  • Physical Chemistry Research. (2023, November 19). Regular Article. --INVALID-LINK--

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. --INVALID-LINK--

  • PubMed. (n.d.). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. --INVALID-LINK--

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. --INVALID-LINK--

  • PubMed. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. --INVALID-LINK--

  • MedChemExpress. (n.d.). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles PMID: 35179893. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. --INVALID-LINK--

  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. --INVALID-LINK--

  • National Center for Biotechnology Information. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. --INVALID-LINK--

  • PubMed. (1951, January 20). Paper chromatography of pyridine derivatives. --INVALID-LINK--

  • ResearchGate. (2012). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. --INVALID-LINK--

  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. --INVALID-LINK--

  • YouTube. (2019, December 12). Solved Problems On Heterocyclic Chemistry. --INVALID-LINK--

References

Technical Support Center: Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, with a primary focus on the widely employed Friedländer annulation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding side reactions in 1,8-naphthyridine synthesis.

Q1: I'm getting a mixture of products when using an unsymmetrical ketone in my Friedländer synthesis. What's happening?

A1: This is a classic case of a lack of regioselectivity. The Friedländer annulation involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active α-methylene group (like a ketone). If your ketone is unsymmetrical (e.g., 2-butanone), it has two different enolizable positions. This leads to the formation of two different enolates, which can both react with the 2-aminonicotinaldehyde, resulting in a mixture of regioisomeric 1,8-naphthyridine products.[1]

Q2: My reaction is sluggish, and upon forcing the conditions (e.g., higher temperature, stronger base), I see a significant amount of a tarry byproduct and low yield of the desired 1,8-naphthyridine. What are the likely side reactions?

A2: Forcing the reaction conditions can promote several side reactions. The most common is the self-condensation of the ketone starting material, especially under strong basic conditions.[1] This aldol condensation can lead to a variety of oligomeric byproducts, which often present as a tarry residue. Additionally, the starting 2-aminonicotinaldehyde can be unstable to harsh conditions, leading to decomposition.

Q3: I've isolated my 1,8-naphthyridine, but it seems to be unstable and discolors over time. Is this a known issue?

A3: While the 1,8-naphthyridine core is generally stable, certain derivatives can be susceptible to oxidation, particularly if the reaction is run in the presence of air for extended periods at high temperatures. This can lead to the formation of N-oxides or other oxidation byproducts, which are often colored.

Q4: How can I distinguish between the desired 1,8-naphthyridine and its regioisomer by NMR?

A4: The substitution pattern on the newly formed pyridine ring will significantly influence the chemical shifts and coupling constants of the protons on that ring. For example, in a mixture of 2- and 4-substituted 1,8-naphthyridines, the proton environments will be distinct. A detailed analysis of the aromatic region of the 1H NMR spectrum, including COSY and NOESY experiments, can help elucidate the exact substitution pattern and differentiate between the isomers.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides a more in-depth look at the most prevalent side reactions, their mechanisms, and actionable troubleshooting strategies.

Issue 1: Poor Regioselectivity with Unsymmetrical Ketones

Underlying Cause: As mentioned in the FAQs, unsymmetrical ketones possess two distinct α-methylene groups, both of which can be deprotonated to form different enolates. These enolates will react with the 2-aminonicotinaldehyde to produce a mixture of regioisomers.

Mechanism of Side Reaction:

G cluster_0 Unsymmetrical Ketone cluster_1 Enolate Formation (Base) cluster_2 Reaction with 2-Aminonicotinaldehyde cluster_3 Product Mixture ketone R-CH2-C(=O)-CH3 enolateA Kinetic Enolate R-CH2-C(-O-)=CH2 ketone->enolateA Kinetic Control enolateB Thermodynamic Enolate R-CH=C(-O-)-CH3 ketone->enolateB Thermodynamic Control aminoaldehyde 2-Aminonicotinaldehyde enolateA->aminoaldehyde enolateB->aminoaldehyde productA 2-Substituted-1,8-naphthyridine aminoaldehyde->productA productB 2,3-Disubstituted-1,8-naphthyridine aminoaldehyde->productB

Caption: Formation of regioisomers from an unsymmetrical ketone.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Catalyst Control Employ specific amine catalysts, such as pyrrolidine or the more effective bicyclic derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane).These catalysts can preferentially promote the formation of one enolate over the other, leading to higher regioselectivity.
Slow Addition of Ketone Add the unsymmetrical ketone slowly to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst.This helps to maintain a low concentration of the ketone, favoring the kinetically controlled reaction pathway and often leading to a higher proportion of a single regioisomer.
Temperature Optimization Carefully control the reaction temperature. In some cases, higher temperatures can favor the thermodynamically more stable product.The relative rates of formation of the kinetic and thermodynamic enolates are temperature-dependent. Systematic temperature screening can help to optimize for the desired isomer.
Use of Directing Groups Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone.This effectively blocks one of the enolization pathways, forcing the reaction to proceed through a single enolate and yielding a single product.

Experimental Protocol: Improving Regioselectivity with TABO Catalyst

  • To a stirred solution of 2-aminonicotinaldehyde (1.0 eq) and TABO (0.1 eq) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., 80 °C), add the unsymmetrical ketone (1.1 eq) dropwise over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.

  • Purify the product by column chromatography to isolate the major regioisomer.

Issue 2: Self-Condensation of the Ketone Component

Underlying Cause: Under the basic or acidic conditions often employed in the Friedländer synthesis, ketones with α-hydrogens can react with themselves in an aldol condensation reaction. This is particularly problematic with highly enolizable ketones like acetone and cyclopentanone.[1]

Mechanism of Side Reaction:

G cluster_0 Ketone Reactant cluster_1 Aldol Addition cluster_2 Dehydration cluster_3 Further Condensation ketone1 Ketone (Enolate Precursor) aldol_adduct β-Hydroxy Ketone ketone1->aldol_adduct Base/Acid ketone2 Ketone (Electrophile) ketone2->aldol_adduct enone α,β-Unsaturated Ketone (e.g., Mesityl Oxide from Acetone) aldol_adduct->enone - H2O oligomers Higher Oligomers/Tar enone->oligomers Further Reaction

Caption: Self-condensation of a ketone leading to byproducts.

Common Self-Condensation Byproducts:

KetoneMajor Self-Condensation Product(s)
AcetoneMesityl oxide (4-methyl-3-penten-2-one) and Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[2][3]
Cyclopentanone2-Cyclopentylidenecyclopentanone.[4][5]

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Milder Reaction Conditions Use milder bases (e.g., choline hydroxide, K₂CO₃) or acids (e.g., p-toluenesulfonic acid) and lower reaction temperatures.[1]Harsher conditions accelerate the rate of self-condensation. Milder conditions can favor the desired Friedländer reaction.
Stoichiometry Control Use a slight excess of the 2-aminonicotinaldehyde.This increases the probability of the ketone enolate reacting with the desired electrophile rather than another molecule of the ketone.
Use of a More Reactive Electrophile The aldehyde group of 2-aminonicotinaldehyde is generally more electrophilic than a ketone, which naturally helps to minimize ketone self-condensation.The desired reaction is often kinetically favored over the self-condensation pathway.
Greener Solvent Systems Performing the reaction in water with a suitable catalyst can sometimes suppress side reactions.[5]The solubility and reactivity of the species can be altered in aqueous media, potentially disfavoring the self-condensation pathway.

Experimental Protocol: Minimizing Acetone Self-Condensation

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in water.

  • Add choline hydroxide (a few mol%) as a catalyst.

  • Add acetone (1.5-2.0 eq) and stir the mixture at a controlled temperature (e.g., 50 °C).

  • Monitor the reaction by TLC, observing the formation of the product and any potential higher Rf byproducts corresponding to mesityl oxide.

  • Upon completion, perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Oxidation and Decomposition

Underlying Cause: The starting materials or the final 1,8-naphthyridine product can be sensitive to oxidative and degradative conditions, especially at elevated temperatures and in the presence of strong acids or bases. 2-aminonicotinaldehyde can be particularly labile.

Potential Side Reactions:

  • Oxidation of the Aldehyde: The aldehyde group of 2-aminonicotinaldehyde can be oxidized to a carboxylic acid, rendering it unreactive in the Friedländer condensation.

  • Oxidation of the Naphthyridine Ring: The nitrogen atoms in the 1,8-naphthyridine ring can be oxidized to N-oxides, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.

  • Decomposition: Under harsh acidic or basic conditions, or at very high temperatures, the starting materials and/or the product can undergo complex decomposition pathways, leading to a complex mixture of byproducts and a decrease in yield.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionRationale
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon.This minimizes the exposure of the reaction components to atmospheric oxygen, thereby reducing the likelihood of oxidation.
Use of Antioxidants In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be evaluated on a case-by-case basis.Antioxidants can scavenge radical species that may initiate oxidative degradation.
Control of Reaction Time and Temperature Avoid unnecessarily long reaction times and excessively high temperatures.Prolonged exposure to harsh conditions increases the probability of decomposition and side reactions.
Purification of Starting Materials Ensure the purity of the 2-aminonicotinaldehyde, as impurities can sometimes catalyze decomposition.Impurities from the synthesis of the starting material may be reactive under the Friedländer conditions.

Section 3: Purification of 1,8-Naphthyridine Derivatives

Purification can be challenging, especially when dealing with a mixture of regioisomers which often have very similar polarities.

General Guidance:

  • Recrystallization: If the desired product is a solid and one regioisomer is formed in significant excess, recrystallization can be an effective method for purification.

  • Column Chromatography: This is the most common method for separating mixtures of 1,8-naphthyridine derivatives.

Tips for Chromatographic Separation of Regioisomers:

  • Stationary Phase: Standard silica gel is often effective. For particularly challenging separations, consider using alumina or a bonded-phase silica gel.

  • Eluent System: A gradient elution is often more effective than an isocratic elution. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent system can improve peak shape and resolution.

  • Specialized Columns: For analytical and preparative HPLC, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity for aromatic isomers through π-π interactions.

Experimental Protocol: General Column Chromatography for Isomer Separation

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column in a non-polar solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).

  • Load the adsorbed product onto the top of the column.

  • Begin eluting with the non-polar solvent system, gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure isomers.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its poor solubility. Our approach is grounded in established physicochemical principles and field-proven formulation strategies to help you achieve successful experimental outcomes.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic compound with a molecular formula of C8H9BrN2 and a molecular weight of approximately 213.08 g/mol [1]. Its structure, featuring a bicyclic naphthyridine core, a bromine substituent, and a tetrahydro component, contributes to its limited aqueous solubility. The presence of two nitrogen atoms within the ring system, however, provides strategic opportunities for solubility enhancement, particularly through pH modification.

This guide will walk you through a systematic approach to solubilizing this compound, from initial solvent screening to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Solubility Assessment

Question 1: I am unable to dissolve this compound in my aqueous buffer. What should I do first?

Answer: The first step is to perform a systematic solvent screening to understand the compound's general solubility profile. The molecular structure suggests that it is a weakly basic compound due to the nitrogen atoms in the naphthyridine rings. Therefore, its solubility is expected to be highly pH-dependent[2][3][4].

Recommended Initial Steps:

  • pH Adjustment: Attempt to dissolve the compound in acidic aqueous solutions. The protonation of the nitrogen atoms should significantly increase its aqueous solubility. Start with a dilute acidic solution (e.g., 0.1 M HCl) and observe for dissolution. You can then adjust the pH upwards to a level suitable for your experiment.[][6][7]

  • Organic Solvents: Test the solubility in common water-miscible organic solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), glycerin, and dimethyl sulfoxide (DMSO).[][8] These can serve as co-solvents in your final formulation.

  • Aprotic Solvents: For non-aqueous applications, assess solubility in solvents like dichloromethane (DCM), chloroform, and ethyl acetate.

This initial screening will inform the most effective solubilization strategy.

pH Modification Strategies

Question 2: pH adjustment seems to work, but I need to maintain a specific pH for my assay. How can I optimize this?

Answer: Optimizing pH for solubility while maintaining experimental integrity is a common challenge. The key is to find a pH "sweet spot" where the compound is sufficiently soluble and your biological system remains stable.

Workflow for pH Optimization:

Caption: Workflow for optimizing pH for solubility.

For weakly basic drugs, solubility increases as the pH drops below the pKa. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH[6].

Co-solvent Systems

Question 3: My compound dissolves in organic solvents but precipitates when I add it to my aqueous buffer. How can I prevent this?

Answer: This is a classic sign that a co-solvent system is needed. Co-solvents work by reducing the polarity of the aqueous medium, which can help to keep a hydrophobic compound in solution.[9][10][11]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Ethanol5-20% (v/v)Biocompatible at low concentrations.
Propylene Glycol10-30% (v/v)Often used in pharmaceutical formulations.
PEG 40010-40% (v/v)A good solubilizer for many poorly soluble drugs[12].
DMSO<1% (v/v)A powerful solvent, but can have cellular effects. Use with caution.

Protocol for Developing a Co-solvent System:

  • Dissolve the this compound in the minimum required volume of your chosen co-solvent to create a concentrated stock solution.

  • Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent immediate precipitation.

  • Observe for any signs of precipitation over time. If the solution remains clear, you have successfully created a stable co-solvent system.

Advanced Solubilization Techniques

Question 4: I have tried pH adjustment and co-solvents, but I still face solubility issues, especially for higher concentrations. What other methods can I explore?

Answer: For particularly challenging cases, more advanced formulation strategies may be necessary. These techniques are widely used in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[13][14][15]

1. Solid Dispersions:

This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[16][17] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.[16][18]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).[16]

  • Preparation Methods:

    • Melting Method: The drug and carrier are heated until they melt together, then rapidly cooled.[19]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.

2. Use of Excipients and Complexing Agents:

Certain excipients can enhance solubility through various mechanisms.

  • Surfactants: Molecules like polysorbates (e.g., Tween 80) and sodium lauryl sulfate can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[20][21]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can be encapsulated within the cavity, forming an inclusion complex that is more water-soluble.[20][21][22]

3. Prodrug Approach:

A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through metabolic processes.[23][24][25] This strategy can be employed to improve physicochemical properties like solubility.[26][27] For this compound, a prodrug could be designed by attaching a polar functional group (e.g., a phosphate or an amino acid) to one of the nitrogen atoms. This would increase its aqueous solubility, and the modifying group would be cleaved in vivo to release the active compound.[23]

Decision Tree for Advanced Techniques:

Caption: Decision tree for selecting advanced solubilization methods.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Ionization of the basic nitrogen atoms increases aqueous solubility.[][6]First-line approach for aqueous systems.The final pH must be compatible with your experimental system.
Co-solvents Reduces the polarity of the solvent system.[9][10][11]When the compound is soluble in an organic solvent but not in an aqueous buffer.The concentration of the co-solvent should be minimized to avoid toxicity or off-target effects.
Solid Dispersions Increases the surface area and dissolution rate by dispersing the drug in a hydrophilic carrier.[19][16][18]For preparing solid formulations or when high concentrations are needed.Requires specific preparation methods (melting or solvent evaporation).
Excipients Micellar encapsulation (surfactants) or inclusion complex formation (cyclodextrins).[20][21][22]When other methods fail or for specific formulation requirements.Potential for interactions between the excipient and the experimental system.
Prodrugs Chemical modification to a more soluble form that converts to the active drug in vivo.[23][24][25]Primarily for in vivo studies to improve bioavailability.Requires chemical synthesis and validation of the conversion to the active drug.

References

Technical Support Center: Troubleshooting Regioselectivity in the Friedländer Annulation for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of naphthyridine scaffolds via the Friedländer annulation. This guide is designed to provide in-depth, experience-driven insights into one of the most common challenges encountered in this reaction: controlling regioselectivity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust framework for future synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding regioselectivity in the Friedländer synthesis of naphthyridines.

Q1: What is the fundamental cause of poor regioselectivity in the Friedländer reaction when synthesizing substituted naphthyridines?

A1: The issue of poor regioselectivity arises primarily when an unsymmetrical ketone, possessing two distinct α-methylene groups, is used as a reactant.[1] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound that has an α-methylene group.[2] If the ketone is unsymmetrical (e.g., 2-butanone), there are two different enolizable positions. This creates two competing reaction pathways, leading to a mixture of regioisomeric naphthyridine products. For instance, the reaction of an aminonicotinaldehyde with 2-butanone can potentially yield both a 1,5-naphthyridine and a 1,7-naphthyridine derivative.

Q2: How does the reaction mechanism influence which regioisomer is formed?

A2: The Friedländer synthesis can proceed through two primary mechanistic pathways.[3] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by dehydration and subsequent intramolecular cyclization via imine formation. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type reaction and dehydration.[3] The dominant pathway, and therefore the regiochemical outcome, is influenced by factors such as the nature of the catalyst (acid vs. base), the electronic properties of the substrates, and the reaction conditions. The relative stability of the enolate or enamine intermediates formed from the unsymmetrical ketone is a critical determinant of the final product ratio.

Q3: Are certain naphthyridine isomers (e.g., 1,5- vs. 1,7- vs. 1,8-) more challenging to synthesize selectively?

A3: Yes, the inherent electronic and steric properties of the starting aminopyridine aldehyde or ketone can predispose the reaction toward one isomer. For example, in the synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde, the proximity of the pyridine nitrogen can influence the acidity of the aldehyde proton and the reactivity of the amino group, thereby affecting the initial condensation step.[4] Synthesizing less common isomers like 1,5- or 1,7-naphthyridines with high selectivity often requires more specialized catalytic systems or the use of directing groups to overcome the natural reactivity biases of the substrates.[5]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving regioselectivity problems in your Friedländer reaction.

Issue 1: An Undesirable Mixture of Naphthyridine Regioisomers is Obtained

When your reaction yields a difficult-to-separate mixture of isomers, consider the following interventions, starting with the most impactful.

Probable Cause A: Inappropriate Catalyst Selection

The choice of catalyst is arguably the most critical factor in directing regioselectivity. Strong, non-selective bases like KOH or NaOH often lead to mixtures by promoting the formation of both possible enolates from an unsymmetrical ketone.[6]

Solution: Strategic Catalyst Implementation

  • Employ Amine Catalysts for 2-Substituted Products: Cyclic secondary amines, particularly pyrrolidine derivatives, have demonstrated high efficacy in directing the reaction to favor the formation of 2-substituted quinolines and naphthyridines.[7] The bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly reactive and regioselective catalyst, achieving up to a 96:4 ratio for 1,8-naphthyridines.[7][8]

  • Utilize Ionic Liquids for Exclusive Product Formation: Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]), can serve as both the catalyst and solvent, driving the reaction to generate single, exclusive products in excellent yields, even with unsymmetrical ketones.[9][10] These systems often operate under mild, solvent-free conditions.[9]

  • Consider Lewis Acid Catalysis: Lewis acids like In(OTf)₃ have been shown to be effective in catalyzing the Friedländer annulation, offering an alternative to traditional acid or base catalysis that can influence selectivity.[11]

dot graph TD { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Decision workflow for catalyst selection.

Probable Cause B: Suboptimal Reaction Conditions

Temperature and the rate of reactant addition can significantly impact the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.

Solution: Fine-Tuning Reaction Parameters

  • Increase Reaction Temperature: In many amine-catalyzed systems, higher temperatures have been shown to positively correlate with increased regioselectivity.[7] This can favor the formation of the thermodynamically more stable product.

  • Implement Slow Addition of the Ketone: A slow, controlled addition of the unsymmetrical methyl ketone substrate to the reaction mixture containing the aminopyridine aldehyde and the catalyst can dramatically improve regioselectivity.[7][8] This technique maintains a low concentration of the ketone, minimizing self-condensation and favoring the desired cross-condensation pathway.

Probable Cause C: Inherent Substrate Reactivity

Sometimes, the electronic and steric nature of the starting materials inherently favors the formation of an isomeric mixture.

Solution: Substrate Modification

  • Introduce a Directing Group: A highly effective, albeit more synthetically demanding, strategy is to introduce a directing group on one of the α-carbons of the ketone. For example, introducing a phosphonate group can completely control the regioselectivity by blocking one of the enolizable positions, leading to a single product.[12] This approach offers near-perfect regiocontrol.

Issue 2: Aldol Self-Condensation and Other Side Reactions Reduce Yield and Complicate Purification

Low yields of the desired naphthyridine are often accompanied by the formation of side products, most commonly from the self-condensation of the ketone reactant.

Probable Cause: Reaction Conditions Favoring Self-Condensation

Strong basic conditions, in particular, can promote the self-condensation of ketones, competing with the desired Friedländer pathway.[13]

Solution: Modifying the Catalytic System and Reactant Form

  • Switch to Milder Catalysis: Move away from strong bases like KOH and explore milder catalytic systems. Acid catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or certain Lewis acids can be effective in promoting the Friedländer condensation while minimizing side reactions.[2][14]

  • Use Pre-formed Imines: To circumvent the possibility of ketone self-condensation under basic conditions, the imine analogue of the o-aminoaryl aldehyde can be used as a starting material.[2] This ensures that the initial step is the desired condensation, bypassing the competitive aldol pathway.

dot graph TD { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Logic diagram for mitigating side reactions.

Quantitative Data Summary

The following table summarizes the impact of different catalytic systems on the regioselectivity of the Friedländer reaction for synthesizing 1,8-naphthyridines.

Catalyst SystemUnsymmetrical KetoneMajor RegioisomerRegioisomeric RatioYield (%)Reference
TABO 2-Butanone2-Ethyl-1,8-naphthyridine≥90:1065-84[7]
Pyrrolidine 2-Butanone2-Ethyl-1,8-naphthyridineHighGood[7][8]
[Bmmim][Im] 2-MethylcyclohexanoneExclusive product>99:1Excellent[9][10]
Choline Hydroxide Acetone2-Methyl-1,8-naphthyridineN/A (symmetrical)>95[4]
KOH/NaOH Unsymmetrical KetonesMixtureVariableVariable[6]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted 1,8-Naphthyridines using TABO Catalyst [7][8]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminonicotinaldehyde (1.0 mmol) and TABO (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 10 mL) under an inert atmosphere (N₂ or Ar).

  • Reactant Addition: Heat the mixture to reflux (approx. 110 °C). Using a syringe pump, add the unsymmetrical methyl ketone (e.g., 2-butanone, 1.1 mmol) to the reaction mixture over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-substituted 1,8-naphthyridine regioisomer.

Protocol 2: Ionic Liquid-Promoted Regiospecific Friedländer Annulation [9][10]

  • Reaction Setup: In a reaction vial, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the unsymmetrical ketone (1.0 mmol).

  • Catalyst/Solvent Addition: Add the basic ionic liquid [Bmmim][Im] (5 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture to 80 °C with stirring for 24 hours.

  • Work-up: After cooling to room temperature, extract the product from the ionic liquid using an organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered by simple extraction with deionized water and reused.[9]

  • Purification: Concentrate the organic extracts under reduced pressure. The resulting product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: Scaling Up the Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic scaffold. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compounds.

Introduction: The Synthetic Landscape

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for arginine in various therapeutic agents, including integrin inhibitors.[1][2][3][4] While several synthetic routes exist, scaling up the production of these molecules can present significant hurdles. The most common synthetic strategies involve the construction of the 1,8-naphthyridine ring system followed by its partial reduction. The Friedländer annulation is a classical and widely used method for forming the aromatic naphthyridine core, which is then hydrogenated to the desired tetrahydro derivative.[4] Alternative approaches, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer a more controlled synthesis, particularly for specific substitution patterns.[1][2][3][4]

This guide will address challenges associated with these primary synthetic routes, focusing on practical solutions for common issues faced in a laboratory and process chemistry setting.[5]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines:

Q1: What are the main challenges when scaling up the Friedländer synthesis of 1,8-naphthyridines?

When scaling up the Friedländer reaction, which typically involves the condensation of a 2-amino-3-pyridinecarboxaldehyde with a ketone containing an α-methylene group, several challenges can arise.[6][7] These include:

  • Harsh Reaction Conditions: The reaction often requires strong acid or base catalysis and high temperatures, which can lead to side reactions and decomposition of sensitive functional groups.[4]

  • Regioselectivity Issues: When using unsymmetrical ketones, the reaction can yield a mixture of regioisomers, complicating purification.[4][8][9]

  • Difficult Product Isolation: The crude product can be contaminated with starting materials, side products, and residual catalyst, making purification by crystallization or chromatography challenging on a larger scale.[4]

Q2: My Friedländer reaction is giving low yields. What can I do to improve it?

Low yields in a Friedländer synthesis can often be attributed to several factors. Consider the following optimization strategies:

  • Catalyst Screening: While classical conditions use strong acids or bases, modern methods have shown that catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions or the use of ionic liquids can improve yields and simplify the procedure.[6][7][10]

  • Solvent Choice: While often performed in high-boiling point solvents, greener methods using water as a solvent with a suitable catalyst have been reported to give excellent yields.[11][12][13][14][15]

  • Reaction Temperature and Time: Systematically varying the reaction temperature and time can help find the optimal conditions for product formation while minimizing side reactions.

Q3: How can I control the regioselectivity in the Friedländer annulation with an unsymmetrical ketone?

Controlling regioselectivity is a critical aspect when using unsymmetrical ketones. Here are some approaches:

  • Catalyst Control: The choice of catalyst can significantly influence the regioselectivity. For instance, using cyclic secondary amine catalysts like pyrrolidine derivatives has been shown to favor the formation of 2-substituted quinolines and 1,8-naphthyridines.[8][9]

  • Slow Addition of Ketone: Slowly adding the methyl ketone substrate to the reaction mixture has been demonstrated to increase the regioselectivity in favor of the desired isomer.[8][9]

  • Temperature Optimization: Higher reaction temperatures can sometimes lead to improved regioselectivity.[8][9]

Q4: What are the best methods for the hydrogenation of the 1,8-naphthyridine ring?

The reduction of the 1,8-naphthyridine ring to the tetrahydro derivative is a crucial step. Common methods include:

  • Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

  • Asymmetric Hydrogenation: For the synthesis of chiral tetrahydro-1,8-naphthyridines, enantioselective hydrogenation using chiral ruthenium diamine complexes has been developed, providing high enantiomeric excess.[16]

  • Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation using a hydrogen donor like indoline offers a method that avoids the need for high-pressure hydrogen gas.[17][18]

Q5: I am having trouble with the purification of my final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine product. What are some effective purification strategies?

Purification can be challenging, especially on a larger scale. Here are some tips:

  • Acidic Wash: If your crude product is contaminated with basic impurities like unreacted 2-aminopyridine derivatives, an acidic wash during the workup can be very effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic impurities, making them water-soluble and easily removable.[19]

  • Recrystallization: For solid products, recrystallization is often the most efficient method for obtaining high-purity material. Careful solvent screening is key to finding a system that provides good recovery and effective purification.

  • Column Chromatography: While less ideal for large-scale production, silica gel column chromatography is a reliable method for purifying small to medium batches. A well-chosen eluent system is crucial for good separation.[19]

  • Alternative Synthetic Routes: If purification remains a major bottleneck, consider alternative synthetic strategies like the Horner-Wadsworth-Emmons approach, which can provide cleaner crude products and sometimes eliminate the need for chromatography.[1][2][3][4]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation in Friedländer Reaction 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality starting materials. 4. Inappropriate solvent.1. Catalyst Check: Ensure the catalyst is active. For solid catalysts, ensure they are properly stored and handled. Consider screening different catalysts (e.g., Lewis acids, bases, ionic liquids).[6][7] 2. Reaction Optimization: Systematically increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Starting Material Purity: Verify the purity of the 2-amino-3-pyridinecarboxaldehyde and the ketone using NMR or other analytical techniques. 4. Solvent Screening: If using a solvent, ensure it is appropriate for the reaction conditions. Consider greener alternatives like water, which have been shown to be effective.[11][12][13][14][15]
Formation of Multiple Products (Isomers) 1. Use of an unsymmetrical ketone leading to poor regioselectivity. 2. Side reactions due to harsh conditions.1. Control Regioselectivity: Employ strategies to improve regioselectivity, such as using specific amine catalysts, slow addition of the ketone, and optimizing the reaction temperature.[8][9] 2. Milder Conditions: Explore milder reaction conditions, for example, by using more selective catalysts that allow for lower reaction temperatures.
Incomplete Hydrogenation of the Naphthyridine Ring 1. Inactive hydrogenation catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Catalyst poisoning.1. Catalyst Activity: Use fresh hydrogenation catalyst. 2. Optimize Conditions: Increase the hydrogen pressure and/or reaction time. Monitor the reaction progress carefully. 3. Substrate Purity: Ensure the starting naphthyridine is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Difficulty Removing High-Boiling Point Solvents (e.g., DMSO, DMF) 1. High boiling point of the solvent.1. Aqueous Washes: For solvents like DMSO and DMF, perform multiple aqueous washes during the workup to extract them into the aqueous phase. 2. Azeotropic Removal: For residual amounts, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[19]
Product Decomposition During Workup or Purification 1. Product instability to acidic or basic conditions. 2. Thermal instability.1. Neutral Workup: If the product is sensitive to acid or base, perform a neutral workup. 2. Avoid High Temperatures: During solvent removal and purification, use lower temperatures to prevent thermal decomposition.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Annulation using a Green Catalyst

This protocol is adapted from methodologies employing greener reaction conditions.[7][11][12][13][14][15]

  • Reactant Mixture: In a round-bottom flask, combine 2-amino-3-pyridinecarboxaldehyde (1.0 eq), the desired alkyl ketone (1.1-1.5 eq), and the chosen catalyst (e.g., CeCl₃·7H₂O, 10 mol% or an ionic liquid like choline hydroxide, 1 mol%).[7][13][15]

  • Reaction Conditions:

    • Solvent-free: If using a solid catalyst like CeCl₃·7H₂O, the reactants can be ground together in a mortar and pestle at room temperature.[7]

    • Aqueous Medium: If using a water-soluble catalyst like choline hydroxide, the reactants are stirred in water at a moderately elevated temperature (e.g., 50 °C).[13][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Solvent-free: After the reaction is complete, add an organic solvent (e.g., ethyl acetate) to the mixture and filter to remove the solid catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Aqueous Medium: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Hydrogenation

This protocol outlines a standard procedure for the reduction of the 1,8-naphthyridine ring.

  • Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 7-alkyl-1,8-naphthyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the reaction mixture at room temperature or slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot with a different Rf value will indicate the reaction is proceeding.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Visualizing the Process

Reaction Workflow

The following diagram illustrates a typical workflow for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.

G cluster_0 Synthesis of 1,8-Naphthyridine Core cluster_1 Reduction to Tetrahydro-1,8-naphthyridine cluster_2 Purification Start 2-Amino-3-pyridinecarboxaldehyde + Alkyl Ketone Friedlander Friedländer Annulation Start->Friedlander HWE Horner-Wadsworth-Emmons Route Start->HWE Naphthyridine 7-Alkyl-1,8-naphthyridine Friedlander->Naphthyridine HWE->Naphthyridine Hydrogenation Catalytic Hydrogenation Naphthyridine->Hydrogenation Tetrahydro 7-Alkyl-1,2,3,4-tetrahydro- 1,8-naphthyridine Hydrogenation->Tetrahydro Purification Workup & Purification (Crystallization/Chromatography) Tetrahydro->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

G Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Optimize_Conditions Yes Purification_Issue Purification Issues? Multiple_Products->Purification_Issue No Control_Regio Control Regioselectivity (Catalyst, Slow Addition) Multiple_Products->Control_Regio Yes Acid_Wash Perform Acidic/Basic Wash Purification_Issue->Acid_Wash Yes End Problem Solved Purification_Issue->End No Check_Purity Check Starting Material Purity Optimize_Conditions->Check_Purity Check_Purity->End Milder_Conditions Use Milder Conditions Control_Regio->Milder_Conditions Milder_Conditions->End Recrystallize Recrystallize/Chromatography Acid_Wash->Recrystallize Recrystallize->End

Caption: A decision tree for troubleshooting common synthesis problems.

References

Chichibabin Cyclization: A Technical Guide to Reaction Refinement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Chichibabin cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their understanding and execution of this classic and powerful reaction for the synthesis of N-heterocycles. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of the Chichibabin reaction, with a focus on troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the classical Chichibabin reaction and a Chichibabin cyclization?

The classical Chichibabin reaction is an intermolecular amination of a pyridine or related N-heterocycle, typically at the 2-position, using a strong base like sodium amide (NaNH₂)[1]. In contrast, a Chichibabin cyclization is an intramolecular variant where the nucleophile and the heterocyclic ring are part of the same molecule. A common example is the cyclization of a nitrile tethered to a fused ring system, where the nitrile group serves as the nitrogen source for the amination and subsequent ring formation[2].

Q2: What are the primary reagents and general conditions for a Chichibabin reaction?

The traditional Chichibabin reaction employs sodium amide (NaNH₂) or potassium amide (KNH₂) as the aminating agent. The reaction can be conducted under two main sets of conditions:

  • High-Temperature Conditions: Typically carried out in high-boiling inert solvents like xylene or toluene at temperatures ranging from 100-130°C[1].

  • Low-Temperature Conditions: Utilizes liquid ammonia as the solvent at its boiling point (-33°C), often with potassium amide, which is more soluble at lower temperatures[3]. This method is suitable for substrates that are sensitive to high temperatures.

Q3: How can I monitor the progress of my Chichibabin reaction?

There are a few key indicators of reaction progress:

  • Gas Evolution: The reaction produces hydrogen gas as a byproduct, so the cessation of bubbling can indicate the reaction is nearing completion[2].

  • Color Change: The formation of the intermediate σ-adduct (Meisenheimer-like complex) often results in a distinct color change, typically to a deep red or reddish-brown[2][4].

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of the starting material and the appearance of the product spot[5][6][7]. A co-spot of the reaction mixture with the starting material is highly recommended to confirm the disappearance of the reactant[8].

Q4: What are the major safety concerns associated with the Chichibabin reaction?

The primary hazard is the use of sodium amide (NaNH₂), which is a highly reactive and water-sensitive solid. It can form explosive peroxides upon storage and reacts violently with water to release flammable hydrogen gas[9][10][11]. Strict anhydrous and inert atmosphere techniques are mandatory. Always handle sodium amide in a glovebox or under a blanket of inert gas (nitrogen or argon) in a well-ventilated fume hood[9][12]. Personal protective equipment, including a flame-resistant lab coat, safety goggles, and a face shield, is essential[12][13].

Troubleshooting Guide

This section addresses common issues encountered during the Chichibabin cyclization and provides a logical framework for troubleshooting.

Problem 1: No reaction or very low conversion of starting material.

Possible Causes & Solutions

  • Inactive Sodium Amide: The quality of sodium amide is crucial. Old or improperly stored NaNH₂ may be coated with a layer of inactive sodium hydroxide or sodium carbonate.

    • Solution: Use freshly purchased, high-purity sodium amide. If in doubt, carefully grind the reagent in an inert atmosphere to expose a fresh surface. Interestingly, some reports suggest that ultrapure sodium amide is less reactive, possibly due to the catalytic effect of impurities in technical-grade material[14].

  • Presence of Moisture: Sodium amide reacts violently with water. Any moisture in the solvent, glassware, or inert gas will quench the reagent.

    • Solution: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and ensure your inert gas line has a drying tube.

  • Substrate Deactivation: Electron-donating groups on the pyridine ring decrease the electrophilicity of the C2 and C4 positions, thus inhibiting the reaction[2][4].

    • Solution: For deactivated substrates, consider using harsher conditions (higher temperature, longer reaction time) or a more reactive amide, such as potassium amide.

  • Incorrect pKa of the Heterocycle: The basicity of the substrate is a critical factor. The ideal pKa range is generally considered to be between 5 and 8[2][4]. Substrates that are too basic will be protonated by the amide, while those that are not basic enough may not coordinate well with the sodium ion to activate the ring for nucleophilic attack.

    • Solution: If your substrate's pKa falls outside the optimal range, you may need to explore alternative synthetic routes.

Problem 2: Formation of a dark, tarry mixture with little desired product.

Possible Causes & Solutions

  • Decomposition at High Temperatures: The rule of thumb in aprotic solvents is to run the reaction at the lowest temperature that allows for steady hydrogen evolution to avoid decomposition[2][4].

    • Solution: Carefully control the reaction temperature. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Alternatively, consider switching to the low-temperature liquid ammonia protocol.

  • Side Reactions Dominating: At elevated temperatures, various side reactions, including polymerization and degradation of the starting material or product, can lead to tar formation.

    • Solution: Optimize the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further degradation of the product.

Problem 3: Significant formation of byproducts, particularly dimers.

Possible Causes & Solutions

  • Dimerization: Dimerization is a known side reaction, especially with sterically hindered substrates. For example, 4-tert-butylpyridine can yield up to 89% of the dimer product under atmospheric pressure[2][4].

    • Solution: One effective strategy to suppress dimerization is to run the reaction under elevated pressure. For 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi dramatically shifts the product distribution in favor of the desired aminated product[2][4].

  • Formation of Isomers: While the Chichibabin reaction is generally regioselective for the 2-position, substitution at the 4-position can occur, particularly if the 2- and 6-positions are blocked[14]. The regioselectivity is a result of the kinetic and thermodynamic favorability of the attack at the 2-position[15].

    • Solution: If you are observing a mixture of isomers, purification by column chromatography is typically required. To improve selectivity, ensure the 2- and 6-positions are unsubstituted if you desire amination at these sites. For 3-substituted pyridines, amination occurs at both the 2- and 6-positions, and the ratio of these isomers can be influenced by the reaction conditions[16][17].

Experimental Protocols

Protocol 1: High-Temperature Chichibabin Amination of Pyridine

Materials:

  • Pyridine (1.0 eq)

  • Sodium amide (1.2 - 2.0 eq)

  • Anhydrous toluene or xylene

  • Three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet/outlet.

Procedure:

  • Set up the reaction apparatus and flame-dry all glassware. Allow to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add sodium amide under a positive pressure of nitrogen.

  • Add anhydrous toluene or xylene to the flask, followed by the slow addition of pyridine with vigorous stirring.

  • Heat the reaction mixture to 110-130°C. The reaction progress can be monitored by the evolution of hydrogen gas and the appearance of a deep red color.

  • After the reaction is complete (typically 4-6 hours, monitor by TLC), cool the mixture to room temperature.

  • Workup: Cautiously quench the reaction by the slow addition of water, followed by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Low-Temperature Chichibabin Amination in Liquid Ammonia

Materials:

  • Pyridine (1.0 eq)

  • Potassium amide (or sodium amide) (1.2 - 2.0 eq)

  • Anhydrous liquid ammonia

  • Three-necked round-bottom flask equipped with a dry ice/acetone condenser, gas inlet, and a means for adding solids/liquids.

Procedure:

  • Assemble the dry apparatus under an inert atmosphere[12].

  • Cool the flask to -78°C in a dry ice/acetone bath.

  • Condense the required volume of anhydrous ammonia into the flask[12].

  • Carefully add the potassium amide to the liquid ammonia with stirring.

  • Slowly add the pyridine to the reaction mixture.

  • Allow the reaction to stir at -33°C (the boiling point of ammonia). For less reactive substrates, an oxidant like potassium permanganate can be added to facilitate the elimination of the hydride ion[3].

  • Monitor the reaction by TLC.

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride[12].

  • Allow the ammonia to evaporate in a well-ventilated fume hood.

  • Extract the aqueous residue with an organic solvent, dry, and concentrate as described in Protocol 1.

Data Presentation

ParameterHigh-Temperature ProtocolLow-Temperature ProtocolCausality & Field-Proven Insights
Amide Reagent Sodium AmidePotassium Amide (preferred)KNH₂ is more soluble in liquid NH₃, leading to a more homogeneous reaction mixture and often better yields for sensitive substrates[3].
Solvent Toluene, XyleneLiquid AmmoniaHigh-boiling aprotic solvents are required for the high-temperature protocol. Liquid ammonia provides a milder reaction environment.
Temperature 110-130°C-33°CHigher temperatures can lead to decomposition[4]. The low-temperature method is ideal for thermally labile molecules.
Substrate Scope Good for unactivated pyridinesSuitable for temperature-sensitive substrates like diazines and triazines[3].The choice of conditions should be tailored to the substrate's reactivity and stability.

Visualizations

Chichibabin Reaction Mechanism

Chichibabin_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Elimination cluster_step3 Step 3: Deprotonation & Workup Pyridine Pyridine Sigma_Complex σ-Adduct (Meisenheimer-like) Pyridine->Sigma_Complex + NH₂⁻ Pyridine->Sigma_Complex Amide NaNH₂ Aromatization Aromatization Sigma_Complex->Aromatization - H⁻ Sigma_Complex->Aromatization Hydride H⁻ Aminopyridine_Salt Aminopyridine Salt Aromatization->Aminopyridine_Salt Aromatization->Aminopyridine_Salt H2 H₂ Gas Hydride->H2 + H⁺ (from NH₂ group) Final_Product 2-Aminopyridine Aminopyridine_Salt->Final_Product Aqueous Workup Aminopyridine_Salt->Final_Product Troubleshooting_Workflow Start Reaction Outcome No_Reaction No Reaction/Low Conversion Check: Reagent quality, moisture, substrate electronics, pKa Start->No_Reaction Problem Tarry_Mixture Tarry Mixture Check: Temperature control, reaction time Start->Tarry_Mixture Problem Byproducts Byproduct Formation (e.g., Dimers) Check: Steric hindrance, pressure Start->Byproducts Problem Good_Yield Successful Reaction Start->Good_Yield Success Action1 Use fresh reagents, ensure anhydrous conditions, consider harsher conditions. No_Reaction->Action1 Solution Action2 Lower temperature, monitor reaction closely by TLC. Tarry_Mixture->Action2 Solution Action3 Run reaction under pressure, optimize conditions. Byproducts->Action3 Solution

References

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive 1H NMR Analysis of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[1][2] Its rigid, three-dimensional structure provides a unique vector space for substituent placement, making it a valuable building block for targeting complex protein binding sites. The introduction of a bromine atom, as in 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1023813-80-0), serves a dual purpose: it acts as a synthetic handle for further diversification via cross-coupling reactions and can significantly modulate the electronic properties and metabolic stability of the molecule.[3]

Given its foundational role, unambiguous structural verification and purity assessment are not merely procedural formalities; they are prerequisites for meaningful biological evaluation and the integrity of downstream drug development efforts. While a suite of analytical techniques is necessary for complete characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary, most information-rich method for confirming the identity and structural integrity of this molecule.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. It moves beyond a simple recitation of chemical shifts to compare its spectral features with logical alternatives, explain the rationale behind experimental choices, and integrate complementary analytical data for a holistic characterization workflow.

Part 1: Deconstructing the ¹H NMR Spectrum

The structure of this compound presents a distinct set of proton environments: two aromatic protons on the pyridine ring, three sets of diastereotopic methylene protons in the saturated piperidine ring, and a secondary amine proton. The expected ¹H NMR spectrum is a direct reflection of this topology.

Predicted Spectral Data & Assignments
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
H-7 ~7.6 - 7.8Doublet (d)J = 2.0 - 2.5 HzThe bromine at C-6 is strongly electron-withdrawing, deshielding the ortho proton H-7 and shifting it significantly downfield. It exhibits only a small meta-coupling to H-5.
H-5 ~7.1 - 7.3Doublet (d)J = 2.0 - 2.5 HzThis proton is meta to the bromine and ortho to the fused ring junction. It is less deshielded than H-7. The characteristic small meta-coupling constant is a key identifier for this 2,4-disubstituted pyridine pattern.
N1-H ~4.5 - 5.5Broad Singlet (br s)-The chemical shift of this secondary amine proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad signal that may exchange with trace D₂O.
H-2 ~3.3 - 3.5Triplet (t)J = 5.5 - 6.0 HzThese protons are adjacent to the N1 amine. The triplet multiplicity arises from coupling to the two H-3 protons.
H-4 ~2.7 - 2.9Triplet (t)J = 6.0 - 6.5 HzThese protons are benzylic, being adjacent to the aromatic ring. They couple with the two H-3 protons, resulting in a triplet.
H-3 ~1.9 - 2.1Quintet (p) or Multiplet (m)J ≈ 6.0 HzSituated between H-2 and H-4, these protons are coupled to both, resulting in a pseudo-quintet or a more complex multiplet. This signal is a hallmark of the saturated -CH₂-CH₂-CH₂- spin system.
Visualizing the Spin-Spin Coupling Network

The connectivity between the protons in the saturated ring can be visualized as a clear network of correlations. A 2D COSY experiment would unequivocally confirm these assignments.

Caption: Predicted ¹H-¹H spin-spin coupling network.

Part 2: The Power of Comparison - What the Spectrum Tells Us

A single spectrum provides a fingerprint, but comparing it with spectra of related compounds provides diagnostic insight.

Comparison 1: The Parent vs. The Brominated Analog

Comparing this compound with its parent, 1,2,3,4-tetrahydro-1,8-naphthyridine, reveals the powerful electronic effect of the bromine substituent.

CompoundAromatic Proton Shifts (ppm)Key Difference
1,2,3,4-Tetrahydro-1,8-naphthyridine H-7: ~7.8 (dd); H-6: ~6.4 (dd); H-5: ~7.2 (dd)The parent compound displays a classic three-spin AMX system for the aromatic protons.
This compound H-7: ~7.7 (d); H-5: ~7.2 (d)The introduction of bromine at C-6 removes the H-6 proton, simplifying the spectrum to two doublets with a small meta-coupling constant. The downfield shift of H-7 is a direct consequence of the bromine's inductive effect.

This comparison is a critical step in confirming the regiochemistry of bromination. An alternative isomer, such as 7-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, would yield a completely different aromatic splitting pattern (two doublets with a larger ortho-coupling constant).

Comparison 2: Potential Synthetic Impurities

No synthesis is perfect. ¹H NMR is exceptionally sensitive for detecting common process-related impurities.

  • Unreacted Starting Material: The presence of unreacted 1,2,3,4-tetrahydro-1,8-naphthyridine would be easily identified by its characteristic H-6 signal around 6.4 ppm.

  • Over-bromination Products: While less common under controlled conditions, di-brominated species could arise. These would present even simpler aromatic signals (e.g., a singlet if 5,7-dibromination occurred).

  • Brominating Agent Residue: If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present, typically showing a singlet around 2.7 ppm in CDCl₃.[6][7]

Part 3: Self-Validating Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and logical instrument parameter selection.

Protocol 1: Optimal Sample Preparation

The goal is a clean, homogeneous solution free of particulates and paramagnetic impurities.[8][9]

  • Glassware and Tools: Ensure all glassware (vial, Pasteur pipette) and the NMR tube are scrupulously clean and dry to prevent contamination.[10]

  • Sample Weighing: Accurately weigh 3-5 mg of the compound into a clean glass vial. This concentration is ideal for routine ¹H NMR, providing excellent signal-to-noise in just a few scans.[11]

  • Solvent Selection & Dissolution:

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice. For compounds with lower solubility, DMSO-d₆ can be used, though its residual water peak can sometimes obscure signals.

    • Causality: Using a deuterated solvent is crucial to avoid a massive, overwhelming solvent signal in the ¹H spectrum. The instrument also uses the deuterium signal to "lock" the magnetic field, ensuring stability during acquisition.[10][11]

    • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any suspended particles.

  • Filtration and Transfer:

    • If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

    • Trustworthiness: This filtration step is a self-validating measure against poor magnetic field homogeneity (shimming), which is distorted by solid particles and leads to broad, poorly resolved peaks.[9][11]

  • Final Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm. This places the entire sample within the active region of the spectrometer's detection coil, maximizing sensitivity and shimming quality.[8]

Protocol 2: Standard ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show a sharp, symmetric solvent peak.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A non-90-degree pulse allows for a shorter relaxation delay.

    • Acquisition Time (at): 2-4 seconds. This ensures adequate data point resolution.

    • Relaxation Delay (d1): 1-2 seconds. For routine qualitative spectra, this is sufficient for most protons to relax.

    • Number of Scans (ns): 8-16. This is typically enough to achieve a high signal-to-noise ratio for a ~5 mg sample.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm).

Part 4: A Holistic Approach: Integrating Complementary Techniques

While ¹H NMR is powerful, a multi-faceted analytical approach provides an irrefutable structural proof and purity profile. This workflow ensures that the material progressing into drug development is of the highest quality.

Key Complementary Techniques:
  • ¹³C NMR: Provides a count of unique carbon atoms and information about their electronic environment. The C-Br carbon will be significantly shifted compared to the parent compound.

  • Mass Spectrometry (MS): Confirms the molecular weight. Critically, for a mono-brominated compound, MS will show a characteristic "M" and "M+2" peak pattern with nearly equal intensity (approx. 1:1 ratio), which is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br).[12][13][14][15] This is a definitive confirmation of the presence of a single bromine atom.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase HPLC method can quantify the main peak area relative to any impurities, providing a precise purity value (e.g., >99%).[16][17][18][19]

Comprehensive Characterization Workflow

Characterization_Workflow cluster_0 Primary Structure Verification cluster_1 Secondary Verification & Purity cluster_2 Final Outcome A Synthesized Compound B 1H NMR Analysis A->B Dissolve & Acquire C Proton Environment & Coupling Confirmed? B->C D Mass Spectrometry C->D Yes K Re-synthesize or Re-purify C->K No E 13C NMR D->E G Correct MW & 1:1 Isotope Pattern? D->G F HPLC Analysis E->F H Correct # of Carbons? E->H I Purity > 98%? F->I J Structure Verified Purity Confirmed G->J All Yes G->K No H->J All Yes H->K No I->J All Yes I->K No

References

A Senior Application Scientist's Guide to the Structural Elucidation of Tetrahydronaphthyridine Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Tetrahydronaphthyridines and the Imperative of Structural Precision

In the landscape of modern medicinal chemistry, the tetrahydronaphthyridine scaffold has emerged as a "privileged structure," forming the core of novel therapeutic agents targeting a range of diseases. These compounds have shown promise as CXCR4 antagonists, modulators of metabotropic glutamate receptors, and inhibitors of hNav1.7 for analgesia.[1][2][3] The efficacy and specificity of these drug candidates are intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the precise atomic arrangement, conformational preferences, and intermolecular interactions is not merely an academic exercise; it is the cornerstone of rational drug design and optimization.

This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for elucidating the solid-state structure of tetrahydronaphthyridine derivatives. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this technique with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically apply these techniques for accelerating therapeutic innovation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's electron density, from which we can derive its atomic structure.[4] For a novel tetrahydronaphthyridine derivative, this technique is unparalleled in its ability to reveal precise bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters. The process, while powerful, is critically dependent on the initial, rate-limiting step: growing a high-quality, single crystal.[5]

Experimental Protocol: From Powder to Structure

This protocol is designed to be a self-validating system. Each step includes checkpoints and rationale to ensure the integrity of the final structural model.

Step 1: Material Purification and Characterization (Prerequisite)

  • Action: Synthesize the tetrahydronaphthyridine derivative and purify it to >99% homogeneity. This is typically achieved via column chromatography followed by recrystallization.

  • Validation: Confirm purity using High-Performance Liquid Chromatography (HPLC), and verify the chemical identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

  • Causality: Impurities are the primary inhibitors of crystal growth. Even minor contaminants can disrupt the ordered lattice formation required for diffraction-quality crystals.

Step 2: Crystallization Screening

  • Action: Employ vapor diffusion techniques (sitting drop or hanging drop) to screen a wide range of crystallization conditions. A sparse matrix screen, covering various precipitants (e.g., polyethylene glycols, salts), buffers (different pH values), and solvents, is an efficient starting point.

  • Validation: Regularly inspect the crystallization plates under a microscope over several days to weeks, looking for the formation of single, well-defined crystals with sharp edges.

  • Causality: The thermodynamics of crystallization are complex and empirically determined. Screening a broad chemical space is necessary to find the specific conditions where the molecule's solubility is slightly exceeded, promoting slow, ordered precipitation into a crystalline lattice rather than amorphous solid.[5]

Step 3: Crystal Harvesting and Cryo-Protection

  • Action: Once a suitable crystal (typically 50-200 µm) is identified, carefully remove it from the drop using a micro-loop. To prevent damage from ice crystal formation during data collection at cryogenic temperatures (100 K), the crystal is briefly soaked in a cryoprotectant solution. This is often the mother liquor supplemented with glycerol or ethylene glycol.

  • Validation: The crystal should appear clear and without fractures after being flash-cooled in liquid nitrogen.

  • Causality: Cryo-cooling is essential to minimize radiation damage from the high-intensity X-ray beam.[7] The cryoprotectant replaces water in the crystal lattice with a solution that forms a vitreous, non-crystalline glass upon cooling, preserving the crystal's internal order.

Step 4: X-ray Diffraction Data Collection

  • Action: Mount the cryo-cooled crystal on a goniometer in the X-ray beamline, typically at a synchrotron source for its high flux.[8] The crystal is rotated in the beam, and a series of diffraction images are collected on a detector.[4]

  • Validation: A successful dataset will show sharp, well-defined diffraction spots extending to a high resolution (ideally better than 1.0 Å for a small molecule).

  • Causality: As the crystal rotates, different planes of atoms within the lattice satisfy the Bragg condition and diffract the X-ray beam. Collecting data over a wide rotation range ensures a complete dataset, capturing the intensities of as many unique reflections as possible.[5]

Step 5: Data Processing, Structure Solution, and Refinement

  • Action: The collected images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[5] The "phase problem" is then solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (agreement between calculated and observed structure factors) and by checking for chemical reasonableness (e.g., bond lengths, planarity of aromatic rings).

  • Causality: The detector only records the intensities of the diffracted X-rays, not their phases. Solving the phase problem is the crucial computational step that transforms diffraction data into an interpretable map of the molecule's structure.[7] Refinement is an iterative process that optimizes the atomic positions to best fit the experimental data.

Visualizing the Workflow

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Acquisition & Processing cluster_solve Structure Determination Synthesis Synthesis Purity Purity Synthesis->Purity >99% Screening Vapor Diffusion Screening Purity->Screening Harvesting Harvest & Cryo-Protect Screening->Harvesting Good Crystals DataCollection X-ray Diffraction (Synchrotron) Harvesting->DataCollection Processing Data Processing (Indexing, Integration) DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (Final Model) Refinement->Validation

Caption: Workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Framework: Situating Crystallography Among Alternatives

While X-ray crystallography provides the definitive solid-state structure, it is not without limitations. It presents a static picture and requires crystallizable material.[9] For a comprehensive understanding, especially in a drug development context, it is crucial to integrate insights from other techniques.

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying molecules in solution, providing data that is highly complementary to crystallography.[10] It excels at revealing information about molecular dynamics, conformational flexibility, and protonation states under physiologically relevant conditions.[11]

  • Key Strengths:

    • Solution-State Analysis: Provides structural and dynamic information in solution, which can be more representative of the biological environment.[10]

    • Dynamic Information: Can identify conformational exchange and flexible regions of the molecule, which are often averaged out or disordered in a crystal structure.[9]

    • No Crystallization Needed: Can be used on molecules that fail to crystallize.[11]

  • Key Weaknesses:

    • Lower Resolution: Generally provides lower resolution structural models compared to crystallography.[11]

    • Size Limitation: While less of a concern for small molecules like tetrahydronaphthyridines, it becomes challenging for larger macromolecules.

    • Complex Data Analysis: Structure determination relies on interpreting a complex web of correlations (e.g., NOEs) to derive distance restraints.

Alternative 2: Computational Modeling

Computational chemistry offers a suite of tools to predict and rationalize molecular properties, complementing experimental data.[12] Techniques like Density Functional Theory (DFT) can predict geometries and reactivity, while molecular dynamics (MD) simulations can explore conformational landscapes and binding interactions over time.[13][14]

  • Key Strengths:

    • Predictive Power: Can be used to predict the structures and properties of derivatives before they are synthesized.[15]

    • Energetic Insights: Provides information on the relative energies of different conformations and the strength of intermolecular interactions.[16]

    • Dynamic Simulation: MD simulations can model how the molecule interacts with its environment (e.g., solvent, a protein binding pocket) over time.[13]

  • Key Weaknesses:

    • Model Dependent: The accuracy of the results is entirely dependent on the level of theory and force field used. It is a simulation of reality, not a direct measurement.

    • Requires Experimental Validation: Computational predictions must be validated by experimental data from crystallography or NMR to be considered trustworthy.

Data Summary: A Head-to-Head Comparison
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample State Solid (single crystal)[4]Solution[10]In Silico (no physical sample)
Primary Information High-resolution 3D atomic structure (static)[8]3D structure, dynamics, connectivity (in solution)[9]Predicted structure, energy, reactivity, dynamics[12]
Resolution Atomic (<1 Å)[9]Lower, model-basedVariable, depends on method
Key Advantage Unambiguous determination of absolute structure.Provides information on molecular dynamics and behavior in solution.[10]Predictive capability; explores structures and energies not easily accessible by experiment.[17]
Major Challenge Requirement for diffraction-quality crystals.[9]Structural complexity can make spectral interpretation difficult.Results require experimental validation.
Application to Tetrahydronaphthyridines Definitive solid-state conformation, stereochemistry, and crystal packing.Solution conformation, protonation state at different pH, flexibility of substituents.Predicting stable conformers, modeling receptor docking poses, rationalizing SAR.[15]

Visualizing the Synergy of Techniques

Techniques_Synergy XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR Complementary Static vs. Dynamic View DD Rational Drug Design XC->DD Provides: Absolute Structure, Packing, Stereochemistry NMR->DD Provides: Solution Conformation, Dynamics, pKa COMP Computational Modeling COMP->XC Predicts & Rationalizes Crystal Packing COMP->NMR Models Solution Conformers COMP->DD Provides: Docking Poses, Binding Energy, SAR

Caption: The synergistic relationship between analytical techniques.

Conclusion: An Integrated Approach for Drug Discovery

For the structural characterization of novel tetrahydronaphthyridine derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the solid-state structure. It delivers a high-resolution, unambiguous answer that serves as the ultimate benchmark for any structural investigation.

However, a truly comprehensive understanding, particularly within a drug discovery pipeline, is achieved not by relying on a single technique but by integrating the strengths of a multi-faceted approach. The static precision of crystallography, the dynamic insights of NMR, and the predictive power of computational modeling together form a powerful triad. This integrated strategy allows scientists to build a complete picture of a molecule's behavior—from its ideal solid-state conformation to its dynamic nature in solution and its predicted interaction with a biological target. By leveraging the synergy of these methods, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

The Evolving Landscape of Tetrahydronaphthyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine scaffold, a privileged heterocyclic motif, has emerged as a versatile framework in modern medicinal chemistry. Its inherent three-dimensional structure and multiple points for substitution have allowed for the development of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted tetrahydronaphthyridines, offering insights into the rational design of next-generation therapeutics. We will explore how subtle modifications to this core structure can profoundly influence biological activity, with a focus on two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).

Unlocking Kinase Inhibition: The Tetrahydronaphthyridine Advantage

Protein kinases, key regulators of cellular signaling, are a major class of targets for anticancer therapies. The tetrahydronaphthyridine core has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors.

Case Study 1: Targeting MET and AXL with 1,6-Naphthyridinones

The MET and AXL receptor tyrosine kinases are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention. A series of quinazoline-based 1,6-naphthyridinone derivatives have been identified as potent inhibitors of both MET and AXL.[1][2]

Key SAR Insights:

  • The Quinazoline Moiety: The quinazoline ring serves as a crucial pharmacophore, likely occupying the adenine-binding pocket of the kinase. This scaffold is a well-established feature in many EGFR inhibitors, and its successful application to MET and AXL highlights its versatility.[1]

  • Substitution at the N-1 Position: The potency and selectivity of these inhibitors are highly dependent on the substituent at the N-1 position of the 1,6-naphthyridinone core. Incorporation of a cyclic urea pharmacophore by constraining the 7,8-positions led to a new class of c-Met kinase inhibitors.[3]

  • The Role of the Tricyclic Core: A comprehensive SAR study revealed that the tricyclic 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one core, an N-1 alkyl substituent with a terminal free amino group, and a hydrophobic substituted benzyl group at the N-3 position are essential for effective MET inhibition.[3]

  • Achieving Selectivity over MET: Starting from a dual MET/AXL inhibitor, optimization of a 1,6-naphthyridinone series through molecular modeling-assisted design led to the development of highly selective type II AXL inhibitors. A key modification was the introduction of a 4′-carboxamide phenoxy group at the C-5 position, which significantly improved AXL potency and selectivity over MET.[2][3]

Table 1: Comparative Activity of Substituted 1,6-Naphthyridinones as MET and AXL Inhibitors

Compound ReferenceCore ScaffoldKey SubstitutionsMET IC50 (nM)AXL IC50 (nM)Selectivity (AXL/MET)
22a [1]Quinazoline-1,6-naphthyridinoneN/A9.0N/AN/A
25c [2]1,6-Naphthyridinone4′-carboxamide phenoxy at C-5>3761.1~343-fold
2t [3]1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-oneN-1 alkyl amino, N-3 benzyl, C-5 phenoxy2600 (c-Met)N/AN/A

Note: Data is compiled from multiple sources and direct comparison should be made with caution.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.[5]

Materials:

  • Recombinant kinase (e.g., MET, AXL)

  • Kinase substrate peptide

  • ATP

  • Test compounds (substituted tetrahydronaphthyridines)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase enzyme and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of Tetrahydronaphthyridine Incubation Incubate Compound + Kinase Compound->Incubation Kinase_Mix Kinase + Substrate + ATP Mixture Reaction Initiate Reaction with Substrate/ATP Mix Kinase_Mix->Reaction Incubation->Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Reaction->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (ADP -> ATP -> Light) Stop_Reaction->Signal_Generation Luminescence Measure Luminescence Signal_Generation->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Modulating GPCRs: A Tale of Two Receptors

G-protein coupled receptors are integral membrane proteins that play a crucial role in signal transduction and are the targets of a large number of approved drugs. Tetrahydronaphthyridine derivatives have shown significant promise as modulators of GPCRs, including CXCR4 and MC4R.

Case Study 2: Antagonizing the CXCR4 Receptor

The C-X-C chemokine receptor type 4 (CXCR4) is involved in cancer metastasis and HIV entry into cells, making it a compelling therapeutic target.[6][7] While many reported CXCR4 antagonists are based on the tetrahydroisoquinoline scaffold, the principles of their SAR can be extrapolated to the closely related tetrahydronaphthyridine core.

Key SAR Insights:

  • Side Chain Optimization: The nature of the side chain attached to the core scaffold is critical for potent anti-HIV activity and favorable pharmacokinetic properties.[8]

  • Aza-piperazine Linkage: Replacing a piperazine substructure with an aza-piperazine linkage in tetrahydroisoquinoline-based antagonists led to compounds with potent CXCR4 inhibitory activity and improved ADME properties.[9]

  • Benzylic Methyl Substitution: The stereochemistry of substitutions, such as a benzylic methyl group, significantly impacts the antagonist activity.[6]

Experimental Protocol: CXCR4 Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the CXCR4 receptor.[10][11]

Materials:

  • Cell membranes expressing CXCR4

  • Radioligand (e.g., [125I]SDF-1α or a fluorescently labeled ligand)

  • Test compounds (substituted tetrahydronaphthyridines)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate at a specific temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Measure the radioactivity or fluorescence retained on the filters.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.[11]

Radioligand_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Components Combine: - CXCR4 Membranes - Radioligand - Test Compound Equilibrium Incubate to Reach Equilibrium Components->Equilibrium Filtration Rapid Filtration through Glass Fiber Filters Equilibrium->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity or Fluorescence on Filters Washing->Counting IC50_Calc Determine IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a CXCR4 radioligand binding assay.

Case Study 3: Modulating the Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and appetite, making it a prime target for the treatment of obesity.[12][13] Spirocyclic tetrahydronaphthyridines have been explored as novel MC4R modulators.

Key SAR Insights:

  • Spirocyclic Core: The introduction of a spirocyclic framework enforces a specific conformation of the molecule, which can be crucial for optimal binding to the receptor.

  • Disulfide Constraints: In peptide-based MC4R agonists, disulfide constraints have been shown to improve potency and selectivity.[12] While not directly applicable to small molecule tetrahydronaphthyridines, this highlights the importance of conformational rigidity.

  • Common Agonist Pharmacophore: Parallel SAR studies on pyrrolidine bis-cyclic guanidine MC3R ligands, which share some structural similarities with certain tetrahydronaphthyridine designs, have identified a common pharmacophore required for agonist activity.[14]

Experimental Protocol: Cell-Based MC4R Functional Assay (cAMP Measurement)

This protocol describes a method to measure the agonist or antagonist activity of test compounds on MC4R by quantifying changes in intracellular cyclic AMP (cAMP) levels.[4][15]

Materials:

  • Cells stably expressing MC4R (e.g., HEK293 or CHO cells)

  • Test compounds (substituted tetrahydronaphthyridines)

  • Reference agonist (e.g., α-MSH)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF-based or ELISA-based)

Procedure:

  • Cell Plating: Plate the MC4R-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with IBMX to prevent cAMP degradation.

    • Add the test compounds (for agonist mode) or the test compounds followed by the reference agonist (for antagonist mode).

    • Incubate for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a suitable assay kit.

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50.

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

MC4R_Functional_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Plating Plate MC4R-expressing Cells IBMX_Pretreat Pre-treat with IBMX Cell_Plating->IBMX_Pretreat Agonist_Mode Add Test Compound IBMX_Pretreat->Agonist_Mode Antagonist_Mode Add Test Compound then Reference Agonist IBMX_Pretreat->Antagonist_Mode Cell_Lysis Lyse Cells Agonist_Mode->Cell_Lysis Antagonist_Mode->Cell_Lysis cAMP_Assay Measure cAMP Levels Cell_Lysis->cAMP_Assay EC50_Calc Determine EC50 (Agonist) cAMP_Assay->EC50_Calc IC50_Calc Determine IC50 (Antagonist) cAMP_Assay->IC50_Calc

Caption: Workflow for a cell-based MC4R functional assay.

Conclusion and Future Directions

The substituted tetrahydronaphthyridine scaffold represents a rich and underexplored area of chemical space with significant potential for the development of novel therapeutics. The insights gleaned from the comparative SAR studies presented here underscore the importance of rational design and systematic exploration of substitution patterns to achieve desired potency, selectivity, and pharmacokinetic properties. As our understanding of the structural biology of kinases and GPCRs continues to grow, so too will our ability to design tetrahydronaphthyridine-based modulators with enhanced efficacy and safety profiles. Future efforts in this area will likely focus on the development of highly selective inhibitors and modulators for challenging targets, as well as the exploration of novel biological activities for this versatile scaffold.

References

A Researcher's Guide to Naphthyridine Synthesis: A Comparative Study of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold is a vital heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous therapeutic agents.[1][2] The efficient construction of this bicyclic aromatic system, however, remains a significant focus of synthetic innovation. The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, and overall practicality.

This guide offers an in-depth comparative analysis of the primary catalytic strategies employed for naphthyridine synthesis. We move beyond a simple listing of methods to provide a critical evaluation of transition metal catalysis (Palladium and Copper), organocatalysis, and the emerging field of photoredox catalysis. By presenting objective comparisons, supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal synthetic route for a given research and development objective.

Transition Metal Catalysis: The Powerhouses of Cross-Coupling

Transition metal catalysts, particularly those based on palladium and copper, are mainstays for constructing the carbon-carbon and carbon-nitrogen bonds essential for forming and functionalizing the naphthyridine core.

Palladium Catalysis: Versatility and Scope

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are renowned for their broad substrate scope and high functional group tolerance.[3] These reactions are particularly effective for the late-stage functionalization of pre-formed halo-naphthyridine scaffolds, allowing for the introduction of diverse amino substituents.

Key Performance Characteristics:

  • High Yields: Often provides good to excellent yields for a wide range of substrates.

  • Broad Scope: Tolerates a diverse array of functional groups, making it suitable for complex molecule synthesis.

  • Ligand-Dependent: The choice of phosphine ligand (e.g., XantPhos, BINAP) is critical for catalytic efficiency.[4]

Causality in Experimental Design: The selection of a bulky, electron-rich phosphine ligand is crucial as it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, thereby improving reaction rates and preventing the formation of inactive palladium complexes. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine without competing in the coupling reaction.

Representative Protocol: Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine

This protocol describes the palladium-catalyzed amination of a chloro-substituted 1,5-naphthyridine, a common step in the synthesis of pharmacologically active agents.

  • Step 1: Reaction Setup: In an oven-dried Schlenk tube under an inert nitrogen atmosphere, combine the 2-chloro-1,5-naphthyridine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XantPhos (4 mol%).

  • Step 2: Solvent Addition: Add anhydrous, degassed toluene via syringe. The use of a degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Step 3: Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amino-1,5-naphthyridine.

Copper Catalysis: The Economical and Sustainable Alternative

Copper-catalyzed reactions have emerged as a cost-effective and less toxic alternative to palladium-based systems.[2][5] While historically associated with harsher conditions (e.g., the Ullmann condensation), modern copper catalysis offers mild and efficient pathways for C-N bond formation and intramolecular cyclizations, such as hetero-Diels-Alder reactions, to form the naphthyridine core.[5]

Key Performance Characteristics:

  • Cost-Effective: Copper is significantly more abundant and less expensive than palladium.[2]

  • High Efficiency: Modern ligand systems enable high yields under milder conditions.

  • Alternative Reactivity: Can catalyze reactions that are challenging for palladium, such as intramolecular [4+2] cycloadditions.[6]

Representative Protocol: Copper-Catalyzed Intramolecular Hetero-Diels-Alder Reaction

This protocol outlines the synthesis of a 5,6-dihydrodibenzo[b,h][4][7]naphthyridine via a copper-catalyzed intramolecular cycloaddition.

  • Step 1: Reaction Setup: To a solution of 2-(N-propargylamino)benzaldehyde (1.0 equiv.) and an arylamine (1.0 equiv.) in toluene, add copper(II) bromide (CuBr₂) (10 mol%).

  • Step 2: Reaction Execution: Heat the reaction mixture at 70 °C. The reaction involves the in-situ formation of an imine, which then undergoes a Povarov-type intramolecular [4+2] cycloaddition catalyzed by the copper salt.

  • Step 3: Aromatization: Upon completion of the cycloaddition, the intermediate is aromatized by air oxidation to furnish the final product.

  • Step 4: Purification: After cooling, the reaction mixture is concentrated and the residue is purified by column chromatography to yield the target naphthyridine derivative.

Head-to-Head Comparison: Palladium vs. Copper
ParameterPalladium Catalysis (Buchwald-Hartwig)Copper Catalysis (Modern Ullmann/Cycloaddition)
Primary Use C-N/C-C cross-coupling, late-stage functionalizationC-N coupling, cyclizations, multicomponent reactions
Cost & Abundance High cost, less abundantLow cost, highly abundant[2]
Toxicity Higher toxicity, concerns over residual metalLower toxicity, considered a "greener" alternative[2]
Reaction Conditions Generally mild, but can require specific ligands/basesHistorically harsh, but modern methods are much milder
Substrate Scope Extremely broad, highly tolerant of functional groupsGood, but can be more substrate-dependent than palladium
Catalyst Loading Typically low (0.5-5 mol%)Can be higher, but nanoparticle catalysts show high activity[8]

Organocatalysis: The Metal-Free Approach

Organocatalysis offers a powerful alternative to metal-based methods, avoiding issues of cost, toxicity, and product contamination with residual metals.[9] For naphthyridine synthesis, the most prominent organocatalytic transformation is the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde and a compound with an active methylene group.[2][5]

Key Performance Characteristics:

  • Green Chemistry: Metal-free, often uses benign and biodegradable catalysts.[5]

  • Operational Simplicity: Reactions can often be run under mild, open-air conditions, sometimes in green solvents like water.[5][10]

  • High Yields: Can produce excellent yields, particularly for the synthesis of 1,8-naphthyridines.[10]

Causality in Experimental Design: The Friedländer reaction can be catalyzed by either acids or bases. Basic organocatalysts, like piperidine or choline hydroxide, function by deprotonating the active methylene compound to generate a reactive enolate. This enolate then undergoes an aldol-type condensation with the 2-aminonicotinaldehyde, followed by cyclization and dehydration to form the aromatic naphthyridine ring. The use of water as a solvent is not only environmentally friendly but can also promote the reaction through hydrophobic effects and hydrogen bonding interactions.[10]

Comparative Study: Organocatalysts for the Friedländer Synthesis of 1,8-Naphthyridines

The choice of organocatalyst can significantly impact reaction efficiency and conditions.

CatalystSubstratesConditionsTimeYield (%)Reference
Choline Hydroxide (1 mol%) 2-Aminonicotinaldehyde, AcetoneH₂O, 50 °C6 h99%[5][10]
[Bmmim][Im] (Ionic Liquid) 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone80 °C (neat)24 h95%[1][2]
Piperidine 2-Aminonicotinaldehyde, Ethyl acetoacetateNeat, RT, grinding10 min90%
CeCl₃·7H₂O 2-Aminonicotinaldehyde, Active methylene compoundsNeat, RT, grindingFew minHigh[7]

Representative Protocol: Choline Hydroxide-Catalyzed Friedländer Synthesis in Water

This protocol exemplifies a green, efficient, and scalable method for 1,8-naphthyridine synthesis.[10]

  • Step 1: Reactant Preparation: In a round-bottom flask, mix 2-aminonicotinaldehyde (1.0 equiv.) and the active methylene compound (e.g., acetone, 1.0-1.5 equiv.) in water.

  • Step 2: Catalyst Addition: Add choline hydroxide (1 mol%) to the stirring mixture.

  • Step 3: Reaction Execution: Purge the flask with nitrogen and heat the mixture to 50 °C. The reaction is typically complete within 6-12 hours.

  • Step 4: Product Isolation: After cooling to room temperature, extract the product from the reaction mixture using ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Step 5: Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Photoredox Catalysis: A Modern Frontier

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions.[9][11] In the context of naphthyridine synthesis, this approach allows for novel transformations, such as the acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines to their aromatic counterparts, a reaction that is often challenging using conventional methods.[4]

Key Performance Characteristics:

  • Mild Conditions: Reactions are typically run at room temperature using visible light (e.g., blue LEDs).[12]

  • Unique Reactivity: Accesses radical-mediated pathways, enabling transformations not possible with traditional two-electron chemistry.

  • High Functional Group Tolerance: The mild conditions preserve sensitive functional groups.

Causality in Experimental Design: The mechanism involves a photocatalyst (e.g., a Ruthenium or Iridium complex) that, upon absorbing visible light, becomes a potent single-electron oxidant or reductant.[9] In the case of dehydrogenation, the excited photocatalyst initiates a cycle that, in concert with a co-catalyst (like a cobalt complex), facilitates the formal removal of hydrogen atoms from the substrate, leading to aromatization.[4]

Representative Protocol: Visible-Light Mediated Dehydrogenation of a Tetrahydro-1,5-Naphthyridine

This protocol describes the aromatization of a pre-formed saturated naphthyridine scaffold.[4]

  • Step 1: Reaction Setup: In a vial, combine the tetrahydro-1,5-naphthyridine substrate (1.0 equiv.), a photocatalyst such as Ru(bpy)₃Cl₂·6H₂O (1-2 mol%), and a cobalt co-catalyst like Co(dmgH)₂PyCl.

  • Step 2: Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile) and thoroughly degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Step 3: Irradiation: Seal the vial and place it in front of a visible-light source (e.g., a blue LED lamp) with stirring.

  • Step 4: Reaction Monitoring and Workup: Monitor the reaction for the disappearance of the starting material. Once complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the aromatic 1,5-naphthyridine product.

Catalyst Selection Guide & Future Outlook

The optimal choice of catalyst for naphthyridine synthesis depends on several factors, including the desired substitution pattern, scale of the reaction, cost considerations, and the stage of the synthetic sequence.

// Branch from Core Scaffold Formation goal1 -> q1 [label="Priority: Green Chemistry & Simplicity?"]; q1 -> organo [label="Yes"]; q1 -> metal1 [label="No"];

organo [label="Organocatalysis\n(e.g., Choline Hydroxide, Piperidine)\n- Mild, metal-free, often uses H₂O\n- Excellent for 1,8-naphthyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; metal1 [label="Transition Metal Catalysis\n(e.g., Copper-catalyzed cycloadditions)\n- Access to diverse scaffolds\n- Good for complex annulations", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branch from Late-Stage Functionalization goal2 -> q2 [label="Need broadest substrate scope & highest reliability?"]; q2 -> pd [label="Yes"]; q2 -> cu [label="No (Cost is a factor)"];

pd [label="Palladium Catalysis\n(e.g., Buchwald-Hartwig)\n- Unmatched functional group tolerance\n- Ideal for complex pharma intermediates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu [label="Copper Catalysis\n(e.g., Ullmann-type)\n- More economical & sustainable\n- Excellent for specific C-N couplings", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Aromatization Branch start -> goal3 [label="Specific Transformation\n(e.g., Aromatization)"]; goal3 -> photo [label="Is substrate sensitive to harsh thermal/oxidative conditions?"]; photo -> photoredox [label="Yes"];

photoredox [label="Photoredox Catalysis\n- Exceptionally mild conditions (light, RT)\n- Unique radical-based reactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } .dot Figure 1: Decision workflow for selecting a catalytic system.

Future Outlook: The field continues to evolve towards more sustainable and efficient methodologies. The development of base metal catalysts (e.g., iron, nickel) that can mimic the reactivity of precious metals like palladium is an active area of research. Furthermore, the application of photoredox catalysis is expanding beyond functionalization to the de novo synthesis of heterocyclic cores, promising new and milder routes to the naphthyridine scaffold. The integration of flow chemistry with these catalytic systems also holds the potential for safer, more scalable, and automated synthesis of these valuable compounds.

References

Validating the Structure of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom and a saturated ring, as in 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine, offers unique opportunities for further functionalization and the development of novel therapeutic agents.[2] However, the synthesis of such derivatives can yield a variety of isomers and byproducts, making rigorous structural validation an indispensable step in the drug discovery and development process.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of this compound and its derivatives. We will delve into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, offering insights into the strengths and limitations of each method.

The Importance of Orthogonal Validation

Reliance on a single analytical technique for structural elucidation is fraught with risk. Each method probes different aspects of a molecule's identity. By employing orthogonal techniques—methods that measure different physical properties—we can build a comprehensive and self-validating system of evidence, ensuring the unequivocal identification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard 1D ¹H NMR provides the initial overview of proton environments and their multiplicities. A 1D ¹³C NMR, often proton-decoupled, reveals the number of unique carbon environments. However, for a complete and confident assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. COSY identifies proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, allowing for the assembly of the molecular skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C{¹H} NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to identify direct carbon-proton attachments.

    • Acquire a 2D ¹H-¹³C HMBC spectrum to probe long-range C-H correlations, which is key for connecting the different fragments of the molecule.

  • Data Processing and Interpretation: Process the spectra using appropriate software. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[3]

Expected NMR Data for this compound

Based on the structure and data from analogous compounds, the following are the expected ¹H and ¹³C NMR spectral data.

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the pyridine ring. The bromine atom will influence the chemical shift of the adjacent proton.

  • Tetrahydro Ring Protons: A set of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm) corresponding to the three methylene groups (-CH₂-) of the tetrahydropyridine ring. The protons on the carbon adjacent to the nitrogen (N1) will be the most deshielded.

  • NH Proton: A broad singlet corresponding to the proton on the nitrogen of the tetrahydropyridine ring (N1). Its chemical shift can be variable and it may exchange with D₂O.

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: Five signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the bromine atom will be significantly shielded.

  • Aliphatic Carbons: Three signals in the aliphatic region (typically δ 20-50 ppm) corresponding to the three methylene carbons of the tetrahydropyridine ring.

The combination of 1D and 2D NMR techniques provides a detailed "fingerprint" of the molecule, allowing for the definitive assignment of its structure.[3]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic pattern of bromine.

The Bromine Isotopic Signature

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of almost equal intensity. This provides a clear and unambiguous indicator of the presence of bromine in the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Mass Analysis: Analyze the ions using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Fragmentation Analysis (MS/MS): To further confirm the structure, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides information about the connectivity of the molecule.[5][6]

Expected Mass Spectrometry Data for this compound
  • Molecular Ion: The molecular formula is C₈H₉BrN₂.[2] The expected monoisotopic mass is approximately 211.99 g/mol . The high-resolution mass spectrum should show two peaks of nearly equal intensity at m/z values corresponding to [C₈H₉⁷⁹BrN₂ + H]⁺ and [C₈H₉⁸¹BrN₂ + H]⁺.

  • Fragmentation Pattern: The fragmentation pattern will provide clues about the structure. Common fragmentation pathways for such heterocyclic compounds involve the loss of small neutral molecules and cleavage of the saturated ring.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

Single crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

The Challenge of Crystallization

The primary limitation of this technique is the need for a high-quality single crystal, which can be challenging to obtain. The process of growing suitable crystals can be time-consuming and requires screening of various solvents and crystallization conditions.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Expected X-ray Crystallography Data for a this compound Derivative

An X-ray crystal structure would provide unequivocal proof of the connectivity and stereochemistry of the molecule. It would confirm the position of the bromine atom on the aromatic ring and the conformation of the tetrahydropyridine ring.[7]

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity, chemical environment of atoms, stereochemistry.Non-destructive, provides a wealth of structural information in solution.Requires a relatively large amount of pure sample, can be complex to interpret for complex molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentation pattern.High sensitivity, provides definitive molecular formula, characteristic isotopic patterns for halogens.Provides limited information on stereochemistry, ionization can sometimes be challenging.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, conformation.Provides unambiguous proof of structure in the solid state.Requires a high-quality single crystal, which can be difficult to obtain. The solid-state structure may not be the same as the solution-phase conformation.

Workflow for Structural Validation

A robust workflow for the structural validation of this compound derivatives would involve the following steps:

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation (Optional but Recommended) Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC TLC/LC-MS Purification->TLC Pure Compound MS Mass Spectrometry TLC->MS Purity Check NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Molecular Weight Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Structure Proposed XRay X-ray Crystallography NMR_2D->XRay Detailed Structure Confirmed Final_Report Final_Report NMR_2D->Final_Report High Confidence Structure XRay->Final_Report Unambiguous Structure

Caption: Workflow for structural validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives is a critical step in the drug discovery process that requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed information about the molecular structure in solution, mass spectrometry offers crucial confirmation of the molecular weight and elemental composition, with the added benefit of the distinctive bromine isotopic pattern. For unambiguous proof of the three-dimensional structure, single crystal X-ray crystallography is the ultimate tool, provided a suitable crystal can be obtained. By judiciously combining these powerful analytical techniques, researchers can ensure the scientific integrity of their work and confidently advance their drug development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, integrating scientific principles with established safety protocols.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound (CAS No. 1023813-80-0) is a brominated heterocyclic compound.[1] Its chemical structure necessitates handling it with care, as dictated by its known and analogous hazard profiles. Proper risk assessment is the first step in safe disposal; understanding the hazards informs every subsequent action.

The primary risks associated with this compound are clearly defined by the Globally Harmonized System (GHS).[1][2] These classifications mandate the specific disposal pathway detailed in this guide.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1][3][4]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1][3][4]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1][3][4]

Crucially, the presence of bromine classifies this compound as a halogenated organic substance . This is the single most important factor in its waste management. Halogenated waste streams must be strictly segregated from non-halogenated streams.[5][6][7] The co-mingling of these waste types can interfere with recycling processes and dramatically increase disposal costs, as mixed waste often requires more complex and expensive treatment methods.[8][9]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling the compound for disposal, ensuring the use of appropriate engineering controls and Personal Protective Equipment (PPE) is non-negotiable.

  • Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[10][11] This prevents the inhalation of harmful dust or vapors.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye Protection : Tightly fitting safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2][10]

    • Hand Protection : Use chemical-resistant nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][10]

    • Body Protection : A standard laboratory coat should be worn to prevent skin contact.[10][11]

Standard Operating Procedure for Waste Collection & Segregation

This protocol details the step-by-step process for the routine collection of waste containing this compound.

Methodology:

  • Select the Correct Waste Container : Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." [5][8] The container must be made of a compatible material, be in good condition, and possess a tightly sealing screw cap.[5][9]

  • Pre-Label the Container : Before adding any waste, affix a "Hazardous Waste" tag to the container.[5][8] Clearly write out the full chemical name, "this compound," and any other halogenated solvents or reagents that will be added. Do not use abbreviations or chemical formulas.[5]

  • Waste Addition :

    • Solid Waste : Transfer any solid waste (e.g., residual compound, contaminated filter paper, or weighing boats) directly into the container.

    • Liquid Waste : If the compound is in solution with an organic solvent, pour the waste carefully into the container. Do not mix with aqueous solutions, acids, bases, or reactive chemicals.[6][8] The solvent waste should not contain more than 10% water.[7]

  • Secure and Store : After adding waste, securely fasten the cap to ensure the container is vapor-tight and spill-proof.[5] Store the container in a designated and labeled Satellite Accumulation Area (SAA) within the laboratory.[8] This area must have secondary containment (e.g., a spill tray) capable of holding the entire volume of the container.[7][8]

  • Container Capacity : Do not fill the waste container beyond 90% of its total capacity to allow for vapor expansion.[7]

Spill Management and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate all non-essential personnel. Ensure the area is well-ventilated, relying on the chemical hood exhaust.[5][10]

  • Don PPE : Before approaching the spill, equip yourself with the full PPE detailed in Section 2.

  • Contain the Spill :

    • For Solid Spills : Carefully sweep or scoop the material to avoid generating dust.[10]

    • For Liquid Spills : Use an inert absorbent material such as vermiculite, sand, or specialized absorbent pads to contain and soak up the liquid.[5][10]

  • Collect Waste : Place all contaminated materials, including the spilled substance, absorbent pads, and any contaminated PPE, into a sealable plastic bag or container.[5][10]

  • Label and Dispose : Label the bag or container as "Hazardous Waste" with a detailed list of its contents. This material must be disposed of in the "Halogenated Organic Waste" stream.

  • Decontaminate : Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Emergency Contact : For large or highly toxic spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[5][8]

Final Disposal Logistics

Once a waste container is full (or has been in use for a maximum of 3 months), it must be prepared for final disposal.[7]

  • Finalize Labeling : Ensure the hazardous waste tag is complete and accurate, with all constituents and their approximate percentages listed.

  • Request Pickup : Arrange for the removal of the waste container by contacting your institution's EHS or a licensed hazardous waste disposal contractor.[9][10]

  • Documentation : Maintain a record of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram provides a visual decision-making flowchart for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_container cluster_collection cluster_storage cluster_disposal cluster_spill start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill container Step 2: Select & Pre-Label 'HALOGENATED ORGANIC WASTE' Container ppe->container collect Step 3: Collect Waste (Pure compound, contaminated labware, or solutions in organic solvents) container->collect storage Step 4: Securely Cap & Store in Designated Satellite Area with Secondary Containment collect->storage disposal Step 5: Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal Container is 90% full spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean) Collect all materials as waste spill->spill_protocol spill_protocol->container Place spill waste in container

Caption: Disposal workflow for this compound.

References

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